Product packaging for Tungsten phosphide(Cat. No.:CAS No. 12037-70-6)

Tungsten phosphide

Cat. No.: B076769
CAS No.: 12037-70-6
M. Wt: 214.8 g/mol
InChI Key: UYDPQDSKEDUNKV-UHFFFAOYSA-N
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Description

Tungsten phosphide (WP) is an advanced inorganic compound recognized for its exceptional catalytic properties and structural stability, making it a material of high interest in cutting-edge energy research. Its primary research value lies in its application as a robust, high-activity electrocatalyst for the Hydrogen Evolution Reaction (HER), a critical process in water-splitting for green hydrogen production. The mechanism of action is attributed to the synergistic interplay between tungsten and phosphorus atoms, which optimizes the binding energy of hydrogen intermediates on the catalyst's surface, facilitating efficient proton reduction with low overpotential and enhanced long-term durability compared to noble-metal catalysts. Beyond HER, this compound is extensively investigated as an anode material for next-generation lithium-ion and sodium-ion batteries, where its high theoretical capacity and good electrical conductivity contribute to improved energy density and cycle life. Its utility also extends to the field of catalysis for hydrodesulfurization (HDS) processes, aiding in the removal of sulfur from fossil fuels. This high-purity, research-grade powder is provided to support innovative studies in materials science, electrocatalysis, and energy storage. Researchers can rely on its consistent quality for reproducible results in synthesizing novel nanocomposites and developing more efficient and sustainable energy conversion and storage systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula PW B076769 Tungsten phosphide CAS No. 12037-70-6

Properties

IUPAC Name

phosphanylidynetungsten
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/P.W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDPQDSKEDUNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P#[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

PW
Source PubChem
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DSSTOX Substance ID

DTXSID201313531
Record name Tungsten phosphide (WP)
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Molecular Weight

214.81 g/mol
Source PubChem
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CAS No.

12037-70-6
Record name Tungsten phosphide (WP)
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Record name Tungsten phosphide (WP)
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Record name Tungsten phosphide (WP)
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Record name Tungsten phosphide (WP)
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Synthetic Methodologies and Control of Tungsten Phosphide Architectures

Solid-State and Gas-Phase Synthesis Approaches

Solid-state and gas-phase reactions represent the most conventional routes for synthesizing tungsten phosphide (B1233454). These methods typically involve the high-temperature reaction of tungsten and phosphorus precursors in solid or gaseous forms to yield the desired phosphide material.

Temperature-Programmed Reduction (TPR) from Precursors

Temperature-programmed reduction (TPR) is a widely utilized method for synthesizing tungsten phosphide, involving the chemical reduction of a precursor material containing tungsten and phosphorus under a controlled temperature ramp and reactive gas atmosphere. google.comasianpubs.org This technique allows for precise control over the reaction pathway to obtain the desired crystalline phase and morphology. asianpubs.org

The choice of precursors is a critical parameter in the synthesis of this compound (WP). Common tungsten sources include ammonium (B1175870) metatungstate, phosphotungstic acid, and tungsten trioxide (WO₃), while phosphorus is often supplied by compounds like ammonium dihydrogen phosphate (B84403) or hypophosphorous acid. asianpubs.orgacs.orgnih.gov The stoichiometric ratio of these precursors is fundamental to achieving phase-pure WP. For instance, a molar ratio of P:W = 3:1 can be used to ensure complete phosphidation and minimize the presence of residual oxide phases. Adjusting the nonstoichiometric ratio of precursor elements is also a strategy used to intentionally create defects, such as cationic tungsten vacancies, within the material's structure. acs.orgsjtu.edu.cn In some preparations, phosphotungstic acid (H₃O₄₀PW₁₂) is used in conjunction with diammonium hydrogen phosphate ((NH₄)₂HPO₄) to achieve the target W:P ratio of 1:1. asianpubs.org The conversion temperature during the process directly influences the final stoichiometry; studies on template-assisted synthesis have shown W:P ratios varying from 1.1:1 at 750 °C to 1.7:1 at 950 °C, demonstrating the sensitivity of the final composition to thermal conditions. researchgate.net

Table 1: Common Precursors for this compound Synthesis

Tungsten PrecursorPhosphorus PrecursorReference
Ammonium Metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)Hypophosphorous Acid (H₃PO₂) acs.orgnih.gov
Ammonium MetatungstateAmmonium Dihydrogen Phosphate
Phosphotungstic Acid (H₃O₄₀PW₁₂·XH₂O)Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) asianpubs.org
Tungsten Trioxide (WO₃)Phosphine (B1218219) (PH₃)

This table is interactive. You can sort and filter the data.

Achieving high phase purity in this compound synthesis via TPR requires careful optimization of reduction conditions. Key parameters include the final temperature, heating rate, reaction duration, and the composition of the reducing atmosphere. asianpubs.org The reduction is typically carried out in a stream of hydrogen (H₂). asianpubs.org

Final reduction temperatures generally fall within the range of 600–900°C. For example, a this compound catalyst was prepared by the TPR of an amorphous tungsten phosphate precursor with a final temperature of 938 K (665°C). researchgate.net Another study used a reduction temperature of 750 °C for 6 hours to prepare bulk this compound. acs.orgnih.gov A more complex temperature program involved heating from room temperature to 573 K over 30 minutes, followed by a slow ramp of 1 K/min up to 923 K (650°C), where it was held for 2 hours. asianpubs.org

The heating rate is a crucial factor, as slow rates can promote the formation of desired crystalline phases and prevent incomplete phosphidation, which leads to mixed-phase impurities. researchgate.net One synthesis employed a heating rate of 0.0167 K s⁻¹ (1 K/min) to maximize surface area and CO uptake in the resulting catalyst. researchgate.net The duration of the reduction at the final temperature, typically between 2 and 8 hours, ensures the reaction goes to completion. asianpubs.org

Table 2: Optimization of TPR Conditions for this compound Synthesis

Final TemperatureHeating RateDurationAtmospherePrecursor SystemReference
600–900°COptimized to avoid impurities4–8 hoursH₂Ammonium Metatungstate & Ammonium Dihydrogen Phosphate
923 K (650°C)1 K/min (from 573 K)2 hoursH₂Phosphotungstate asianpubs.org
938 K (665°C)0.0167 K s⁻¹ (1 K/min)2 hoursH₂Amorphous Tungsten Phosphate researchgate.net
750°CNot specified6 hoursH₂Ammonium Metatungstate & Hypophosphorous Acid acs.orgnih.gov

This table is interactive. You can sort and filter the data.

Low-Temperature Thermal Decomposition Methods

To reduce the high energy consumption and equipment costs associated with high-temperature TPR, low-temperature thermal decomposition methods have been developed. google.com One patented method utilizes a mixed precursor of sodium hypophosphite (NaH₂PO₂) and sodium tungstate (B81510) (Na₂WO₄). google.com The precursors are dissolved in deionized water, recrystallized to form a homogeneous mixed precursor, and then thermally decomposed. google.com This synthesis is conducted at a significantly lower temperature range of 400–500°C under an inert atmosphere, such as nitrogen or argon. google.com This approach avoids the high temperatures (>600°C) needed for conventional TPR and simplifies the production process by eliminating the need for programmed heating protocols. google.com Optimization of this method at 450°C has been shown to yield hexagonal WP nanoparticles (20–50 nm) with a surface area of 35–40 m²/g.

High-Pressure Synthesis of Single Crystals

The synthesis of high-quality, large single crystals of this compound is challenging with traditional methods due to the compound's limited thermal stability at ambient pressure, where it decomposes around 1000°C. researching.cniphy.ac.cn High-pressure, high-temperature (HPHT) synthesis provides an effective route to overcome this limitation. researching.cniphy.ac.cniphy.ac.cn By applying pressures of approximately 5 GPa, the thermal stability of WP is significantly enhanced, allowing for synthesis at extremely high temperatures. researching.cniphy.ac.cn In this method, a direct crystallization from a congruent tungsten-phosphorus (W-P) melt at temperatures around 3200°C is performed. researching.cniphy.ac.cniphy.ac.cn Cooling this melt under high pressure yields phase-pure, nearly stoichiometric single crystals of WP with grain sizes exceeding one millimeter. researching.cniphy.ac.cniphy.ac.cn This contrasts sharply with ambient pressure techniques, where phase-pure WP is only stable in a narrow temperature window and often results in poorly-crystallized, nanocrystalline forms. iphy.ac.cn The HPHT method is crucial for obtaining large crystals necessary for fundamental property measurements. researching.cniphy.ac.cniphy.ac.cn

Solution-Based and Template-Assisted Synthesis

Solution-based and template-assisted methods offer advanced control over the morphology, size, and dimensionality of this compound nanostructures. These techniques leverage liquid-phase chemistry and physical templates to guide the formation of complex architectures.

A solution-based approach has been used to synthesize amorphous this compound as colloidal nanoparticles with an average diameter of 3 nm. rsc.org Another method involves dissolving precursors like hypophosphorous acid and ammonium metatungstate in water, which is then evaporated, and the resulting solid residue is subsequently reduced at high temperature. acs.orgnih.gov

Template-assisted synthesis provides a powerful way to control the architecture of the final product. One such strategy uses anodic aluminum oxide (AAO) templates to synthesize one-dimensional (1D) this compound nanowires. This technique has revealed a diameter-dependent phase selectivity, where a bifurcation occurs in the 35-70 nm diameter range, leading to the formation of either tungsten monophosphide (WP) or tungsten diphosphide (WP₂). nih.gov This selectivity is attributed to the minimization of the total surface energy, which varies with the nanowire diameter. nih.gov Another advanced templating method employs mesoporous silica (B1680970) as a template to create highly ordered mesoporous this compound nanostructures. acs.orgsjtu.edu.cn This "confinement effect" approach allows for the in-situ fabrication of cationic tungsten vacancies by carefully adjusting the precursor ratios, leading to tailored electronic structures and enhanced catalytic properties. acs.orgsjtu.edu.cn

Colloidal Synthesis for Nanoparticle and Nanostructure Control.researchgate.netrsc.orgache-pub.org.rs

Colloidal synthesis has emerged as a powerful method for producing transition metal phosphide (TMP) nanocrystals with a high degree of control over their physical characteristics, such as size, shape, and crystal phase. wits.ac.za This approach typically involves the decomposition of molecular precursors in a hot organic solvent containing capping ligands. acs.org The ability to separate the nucleation and growth stages allows for kinetic control over the final nanoparticle morphology. rsc.orgacs.org

The choice of the organophosphorus precursor plays a significant role in determining the morphology of the resulting this compound nanoparticles. Organophosphorus compounds like trioctylphosphine (B1581425) (TOP), tributylphosphine (B147548) (TBP), and triphenylphosphine (B44618) (TPP) are commonly used as phosphorus sources in solution-phase synthesis. nih.gov The cleavage of the C-P bond at elevated temperatures releases phosphorus atoms that react with the tungsten precursor. rsc.org

For instance, the reaction of tungsten carbonyl with triphenylphosphine can yield WP nanoparticles. ub.edu Similarly, trioctylphosphine has been utilized in the synthesis of nanocrystalline WP with tunable morphology. The reactivity of the phosphorus precursor influences the reaction conditions; for example, the high temperature required to break the P-C bond in TOP (often above 300 °C) has led to the exploration of more reactive precursors like tris(trimethylsilyl)phosphine (B101741) (TMSP). ub.edu The specific interactions between the precursor, the metal source, and the solvent system ultimately dictate the nucleation and growth kinetics, thereby influencing the final particle shape and size.

Colloidal synthesis methods offer several handles to control the particle size, shape, and crystallinity of this compound. wits.ac.za Key parameters that can be manipulated include the reaction temperature, growth time, and the ratio of precursors. acs.org

For example, in the synthesis of nickel phosphide nanoparticles, a related transition metal phosphide, increasing the reaction time or the ratio of trioctylphosphine to the nickel precursor led to a higher incorporation of phosphorus and a decrease in particle size. acs.org Specifically, as the phosphorus content increased, the particle size decreased, and the morphology changed from irregular to spherical. acs.org

The crystallinity of the nanoparticles can also be controlled. Amorphous this compound nanoparticles have been synthesized by heating tungsten carbonyl (W(CO)₆) and trioctylphosphine in squalane (B1681988) at 320°C for 2 hours. researchgate.net Subsequent annealing of such amorphous nanoparticles at higher temperatures can induce crystallization. wits.ac.za This ability to produce both amorphous and crystalline phases, along with control over size and shape, is a key advantage of colloidal synthesis for tailoring the properties of this compound nanomaterials.

Template-Guided Synthesis Approaches.rsc.org

Template-guided synthesis is a versatile strategy for creating this compound with ordered and complex architectures, such as mesoporous structures and nanowires. researchgate.netsjtu.edu.cn This bottom-up approach utilizes a pre-existing template with a defined structure to direct the formation of the desired material. rsc.org

One common method is nanocasting, where a hard template, often mesoporous silica (e.g., KIT-6), is impregnated with a tungsten precursor. sjtu.edu.cnresearchgate.net After the precursor is converted to this compound within the template's pores, the template is selectively removed, typically by etching, leaving behind a mesoporous replica of the original scaffold. sjtu.edu.cn This technique allows for the synthesis of highly ordered mesoporous this compound with a large surface area. sjtu.edu.cn For instance, mesoporous WP with a high specific surface area has been successfully prepared using a cubic Ia(3̅)d mesoporous silica KIT-6 template. sjtu.edu.cn

Another approach involves the use of anodic aluminum oxide (AAO) templates to synthesize this compound nanowires. In this method, the pores of the AAO template confine the growth of the material, leading to the formation of one-dimensional nanostructures. researchgate.net Interestingly, the diameter of the nanowires can influence the resulting crystalline phase of the this compound. researchgate.net

Table 1: Examples of Template-Guided Synthesis of this compound
TemplatePrecursorResulting ArchitectureKey Findings
Mesoporous Silica (KIT-6)Phosphotungstic acidHighly ordered mesoporous WO₃ (precursor to WP)The calcination temperature influences the crystalline phase of the resulting tungsten oxide. researchgate.net
Mesoporous Silica (KIT-6)Tungsten and Phosphorus precursorsOrdered mesoporous WPThe confinement effect of the template can be used to create cationic W vacancies in the WP structure. sjtu.edu.cnacs.org
Anodic Aluminum Oxide (AAO)Tungsten hexafluoride (WF₆) and phosphine (PH₃)WP and WP₂ nanowiresPhase selectivity is dependent on the nanowire diameter, with a crossover at ~35 nm. researchgate.net
NanocelluloseTungsten precursorDisordered worm-like mesoporous tungsten-impregnated silicaPore diameter and volume increased with the amount of nanocellulose template used. mdpi.com

Solvothermal Synthesis.benchchem.com

Solvothermal synthesis is a widely used method for preparing various transition metal phosphides, including this compound, at relatively low temperatures. bas.bgresearchgate.net This technique involves a chemical reaction in a closed system, such as an autoclave, where the solvent is heated above its boiling point, leading to increased pressure. frontiersin.org These conditions facilitate the dissolution and reaction of precursors, often leading to the formation of crystalline products. frontiersin.org

For the synthesis of this compound, organophosphorus precursors like trioctylphosphine are often employed in a solvothermal process to produce nanocrystalline WP with tunable morphology. The choice of solvent is also crucial, as it can influence the morphology and properties of the final product. frontiersin.org For instance, in the synthesis of tungsten oxide nanostructures, a precursor to WP, using ethanol (B145695) as a solvent in a solvothermal method allowed for lower reaction temperatures compared to hydrothermal methods. frontiersin.org The solvothermal method is considered a facile and cost-effective liquid-phase technique capable of producing tungsten-based materials with various nanomorphologies. frontiersin.org

Advanced Synthesis Strategies for Tailored this compound Structures

To further enhance the properties of this compound, advanced synthesis strategies such as doping and alloying have been developed. These approaches aim to modify the electronic structure and create more active sites, thereby improving the material's performance in various applications.

Doping and Alloying Approaches (e.g., Co-doping, Ni-doping, W-doping in bimetallic systems).benchchem.com

Doping this compound with other transition metals like cobalt (Co) and nickel (Ni) has been shown to be an effective strategy to enhance its catalytic activity. cityu.edu.hknih.gov Doping can modulate the electronic structure of the host material and introduce new active sites. cityu.edu.hk

Cobalt (Co) Doping: The incorporation of cobalt into the this compound lattice can significantly improve its performance. acs.org For example, Co-doped WP nanoparticles have been synthesized using a citric acid-guided two-stage aging method, which results in small particle size and high dispersion on carbon supports. acs.org Theoretical calculations have shown that Co dopants can lower the energy barrier for certain reactions by modulating the electronic structure of the surrounding W and P atoms, even if the Co atoms themselves are not the primary active sites. cityu.edu.hk

Nickel (Ni) Doping: Nickel doping has also been explored to enhance the properties of tungsten-based materials. researchgate.netdntb.gov.ua In a related bimetallic phosphide system, W-doping of nickel phosphide (Ni₁₂P₅) was found to increase the electrochemical surface area and accelerate reaction kinetics. nih.govresearchgate.net This was attributed to the creation of additional surface roughness and a reduction in the energy barrier for electron-coupled water dissociation. nih.gov While this example is for W-doping in a nickel phosphide, similar principles of electronic structure modification and surface area enhancement are expected in Ni-doped this compound. nih.gov

Tungsten (W) Doping in Bimetallic Systems: Tungsten itself can be used as a dopant in other bimetallic phosphide systems to enhance their properties. For instance, W-doped iron cobalt phosphide (FeCoP₂) has been prepared through a mechanochemical approach. rsc.org The introduction of tungsten was found to increase the oxidation states of Fe and Co, which contributed to improved catalytic performance. rsc.org Similarly, W-doping in molybdenum phosphide (MoP) nanospheres, synthesized from a MOF precursor, has been shown to modify the electronic environment of MoP and enhance its catalytic activity. bohrium.com

Table 2: Research Findings on Doped this compound Systems
DopantHost MaterialSynthesis MethodKey Findings
Cobalt (Co)This compound (WP)Citric acid-guided two-stage agingCo is successfully incorporated into the WP lattice, leading to improved catalytic performance. acs.org
Cobalt (Co)Phosphorus-rich this compound (WP₂)Hydrothermal growth followed by phosphidationCo dopants modulate the electronic structure of W and P sites, lowering reaction energy barriers. cityu.edu.hk
Nickel (Ni)Tungsten Oxide (WO₃)One-step electrodepositionNi-doping modifies the microstructure and improves electrochromic performance. dntb.gov.uamdpi.com
Tungsten (W)Nickel Phosphide (Ni₁₂P₅)Not specifiedW-doping increases the electrochemical surface area and accelerates reaction kinetics. nih.govresearchgate.net
Tungsten (W)Iron Cobalt Phosphide (FeCoP₂)Mechanochemical approachW-doping increases the oxidation state of Co and Fe, enhancing catalytic activity. rsc.org
Tungsten (W)Molybdenum Phosphide (MoP)Solvothermal method with MOF precursorW-doping modifies the electronic environment of MoP and improves catalytic performance. bohrium.com

Phase Engineering and Defect Engineering during Synthesis

The functional properties of this compound are intrinsically linked to its crystal phase and the presence of defects. Consequently, significant research has focused on developing synthetic strategies that allow for precise control over these characteristics. Phase and defect engineering are powerful tools to tailor the electronic structure and create active sites, thereby enhancing performance in applications such as catalysis.

Phase Engineering of this compound primarily involves controlling the stoichiometry of the final product, such as tungsten monophosphide (WP) or tungsten diphosphide (WP₂). The ratio of tungsten to phosphorus can be manipulated by adjusting key synthesis parameters. One effective method is the temperature-programmed reduction of tungsten and phosphorus precursors. For instance, the conversion temperature during the synthesis process directly influences the resulting W:P ratio. Research has demonstrated that a stoichiometric W:P ratio of 1:1 for WP can be achieved at a conversion temperature of 700 °C. researchgate.net Deviations from this temperature, such as increasing it to 850 °C or 950 °C, can lead to tungsten-rich phases with W:P ratios of 1.2:1 and 1.7:1, respectively. researchgate.netresearchgate.net High-pressure synthesis offers another route to phase-pure materials. By cooling a congruent W-P melt at 5 GPa and approximately 3200°C, large, phase-pure, and nearly stoichiometric single crystals of WP can be grown. iphy.ac.cn The principle of controlling the precursor ratio, a common strategy in synthesizing other metal phosphides, is also applicable here to guide the formation of specific this compound phases. rsc.org

Defect Engineering introduces controlled crystalline imperfections, such as vacancies or dopants, to modify the material's properties. A notable strategy is the creation of cationic tungsten vacancies within the this compound lattice. sjtu.edu.cnfigshare.comnih.govacs.org This can be achieved in situ during synthesis by using a mesoporous template and carefully adjusting the nonstoichiometric ratio of the tungsten and phosphorus precursors. sjtu.edu.cnfigshare.comnih.gov The presence of these W vacancies alters the electronic structure and has been shown by density functional theory (DFT) calculations to lower the activation barrier for certain catalytic reactions. sjtu.edu.cnnih.gov Another approach to defect engineering is doping, where foreign atoms are intentionally incorporated into the crystal lattice. For example, cobalt has been successfully introduced as a dopant into the WP lattice. acs.orgsciopen.com This type of compositional tuning allows for the modification of the material's electronic and catalytic properties. sciopen.com

Geometric Confinement Techniques for Phase Selectivity

Geometric confinement is a sophisticated synthetic approach that utilizes spatial constraints to direct the formation and phase of nanomaterials. In the synthesis of this compound, this technique has proven highly effective for achieving phase selectivity by controlling the dimensions of the growing crystal. researchgate.netrepec.orgdntb.gov.ua

A prominent example is the template-assisted synthesis of one-dimensional (1D) this compound nanowires. researchgate.netrepec.org This method often employs anodic aluminum oxide (AAO) templates with well-defined nanopores. Using chemical vapor deposition (CVD) with precursors like tungsten hexafluoride (WF₆) and phosphine (PH₃), the this compound material grows within the confines of these pores. Research has revealed a remarkable diameter-dependent phase selectivity in this process. researchgate.netrepec.orgdntb.gov.ua A distinct phase bifurcation occurs at a critical diameter range of 35–70 nm:

Diameters below 35 nm preferentially yield tungsten monophosphide (WP). repec.org

Diameters above 70 nm favor the formation of orthorhombic tungsten diphosphide (α-WP₂).

This phase selectivity is attributed to the minimization of the total surface energy of the nanowire, which has a strong dependence on its diameter and the chemical potentials of the precursors. researchgate.netrepec.orgdntb.gov.ua Theoretical calculations and the construction of diameter-dependent phase diagrams have corroborated these experimental findings. researchgate.netrepec.org

Beyond 1D nanowires, the confinement effect of mesoporous templates is also used to synthesize highly ordered mesoporous this compound nanostructures. sjtu.edu.cnfigshare.comnih.gov This approach not only imparts a high surface area and ordered porosity to the material but, as mentioned previously, also facilitates the in situ creation of cationic tungsten vacancies by leveraging the nonstoichiometric precursor ratio within the confined space. sjtu.edu.cnfigshare.comnih.gov This demonstrates a powerful synergy between geometric confinement and defect engineering.

Interactive Data Table: Phase Selectivity via Geometric Confinement

Nanowire Diameter Predominant Phase Synthesis Method Rationale
< 35 nm Tungsten Monophosphide (WP) Template-Assisted CVD Lower surface energy of the WP phase at smaller diameters. repec.org
35 - 70 nm Crossover Region (WP & WP₂) Template-Assisted CVD Transition diameter range where both phases can coexist. researchgate.netrepec.orgdntb.gov.ua
> 70 nm Tungsten Diphosphide (α-WP₂) Template-Assisted CVD Lower surface energy of the α-WP₂ phase at larger diameters.

Interactive Data Table: Synthesis Parameters for Phase and Defect Control

Controlled Feature Method Key Parameter Result
Phase (Stoichiometry) Temperature-Programmed Reduction Conversion Temperature W:P ratio of 1:1 achieved at 700°C. researchgate.net
Defect (Vacancy) Mesoporous Template Synthesis Precursor Stoichiometry Creation of cationic tungsten vacancies. sjtu.edu.cnfigshare.comnih.gov
Defect (Doping) Co-doping Introduction of Cobalt Precursor Incorporation of Co atoms into the WP lattice. acs.org
Phase (Crystallinity) High-Pressure Synthesis Pressure and Temperature Phase-pure, large single crystals of WP (at 5 GPa, ~3200°C). iphy.ac.cn

Advanced Characterization and Structural Elucidation of Tungsten Phosphide

Structural and Morphological Characterization Techniques

The structural and morphological properties of tungsten phosphide (B1233454) (WP) are primarily investigated using a combination of X-ray diffraction, electron microscopy, and surface area analysis techniques. These methods provide a comprehensive understanding of the material from its crystal structure down to its nanoscale features.

X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the crystal structure of tungsten phosphide. iphy.ac.cnacs.orgnih.gov Through XRD analysis, the primary crystalline phase of WP has been identified to possess an orthorhombic structure, belonging to the Pnma space group (No. 62). iphy.ac.cn This technique is also instrumental in monitoring the synthesis process of WP. For instance, studies have shown that when synthesized from tungsten (W) and phosphorus (P) at high pressure and temperature, no reaction occurs at 800 °C. The formation of WP begins at temperatures exceeding 900 °C, though impurity phases such as WP₂ and WP₄ may also be present. iphy.ac.cn Phase-pure WP is typically obtained at temperatures above 1600 °C. iphy.ac.cnresearching.cn

The crystallinity of this compound can also be assessed using XRD. In some preparations, WP catalysts may exhibit both amorphous and crystalline components, with one study reporting a crystallinity degree of 13%. acs.orgnih.gov The temperature at which crystalline WP appears during synthesis has been noted to be around 800 °C. acs.orgnih.gov

The diffraction peaks from an XRD pattern are used to identify specific crystal planes. For the WP phase, characteristic peaks have been identified at 2θ values of 31.08°, 42.84°, and 44.56°, which correspond to the (011), (112), and (211) planes, respectively. acs.orgnih.gov In more complex, ternary-phase nanostructures, XRD can distinguish between different this compound phases (like W₃P and WP) and metallic tungsten. rsc.org For example, peaks at various 2θ values can be assigned to the (101), (002), (010), (200), (201), (202), (112), (211), (103), (020), (114), (222), and (411) planes of the WP phase. rsc.org

The average crystallite size of this compound can also be calculated from the broadening of the XRD peaks. One study determined the average crystallite size to be 35 ± 2 nm. acs.org

Table 1: XRD Data for this compound

2θ (degrees) Corresponding Crystal Plane Reference
31.08 (011) acs.orgnih.gov
42.84 (112) acs.orgnih.gov
44.56 (211) acs.orgnih.gov
21.1 (101) rsc.org
28.7 (002) rsc.org
31.0 (010) rsc.org
31.2 (200) rsc.org
34.4 (201) rsc.org
42.9 (202) rsc.org
43.2 (112) rsc.org
46.5 (103) rsc.org
56.6 (020) rsc.org
68.8 (114) rsc.org
73.5 (222) rsc.org

Electron Microscopy Techniques (TEM, SEM, STEM) for Nanostructure Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Scanning Transmission Electron Microscopy (STEM), are indispensable for analyzing the nanostructure of this compound. iphy.ac.cnresearching.cnpsu.edu These methods provide direct visualization of the material's morphology, particle size, and atomic arrangement. psu.edunanoscience.comhitachi-hightech.com

SEM and TEM are widely used to study the morphology and particle size distribution of this compound powders and nanocrystals. iphy.ac.cnresearching.cnciqtekglobal.com SEM provides high-resolution images of the surface topography, revealing the shape and size of particles and agglomerates. ciqtekglobal.comresearchgate.net For instance, SEM images of WP synthesized at 5 GPa and 1600 °C show a polycrystalline bulk continuum. researching.cn The particle size distribution can be quantified from these images, which is crucial as the properties of nanoparticles are highly dependent on their dimensions. ciqtekglobal.comafmworkshop.comunige.it

TEM, which offers higher magnification and resolution than SEM, allows for the detailed examination of individual nanoparticles, their shape, and internal structure. nanoscience.comafmworkshop.com It is particularly useful for characterizing nanoparticles smaller than what can be accurately measured by SEM. afmworkshop.com For example, TEM analysis has been used to observe the morphology of ball-milled tungsten powder, providing insights into the refinement process. researchgate.net

STEM is a powerful technique for achieving atomic-resolution imaging and elemental analysis of this compound nanostructures. psu.edunanoscience.com The high-angle annular dark-field (HAADF) mode in STEM, also known as Z-contrast imaging, produces images where the brightness of atomic columns is approximately proportional to the square of the atomic number (Z). scispace.com This allows for the direct visualization of atomic arrangements and the identification of different elements within the crystal lattice. scispace.comdiva-portal.org

Coupled with Energy-Dispersive X-ray Spectroscopy (EDS), STEM can perform elemental mapping at the atomic scale. scispace.comscience.gov This provides a spatial distribution of the constituent elements, confirming the composition and stoichiometry of this compound. For example, EDS analysis of WP crystals synthesized at high pressure and temperature determined the elemental ratio of W:P to be close to 1:1. iphy.ac.cnresearching.cn High-resolution elemental mapping with a spatial resolution of ~1 nm has been achieved on nanostructures in liquid using STEM-EDX. acs.org To achieve atomic-scale EDS mapping, a thin specimen is essential. osti.gov

Surface Area and Porosity Analysis (BET, CO Chemisorption)

The surface area and porosity of this compound, particularly in catalytic applications, are critical parameters that are often characterized by gas adsorption techniques. csic.eswarwick.ac.uk

The Brunauer-Emmett-Teller (BET) method, which relies on the physisorption of nitrogen gas at cryogenic temperatures, is the standard for determining the specific surface area of materials. warwick.ac.ukmdpi-res.com For supported this compound catalysts (WP/SiO₂), the BET surface area has been reported to be in the range of 120-185 m²g⁻¹. csic.es This is typically lower than the surface area of the silica (B1680970) support alone, suggesting some blockage of the pore structure by the this compound phase. csic.es The pore size distribution can also be determined from the nitrogen adsorption-desorption isotherms using the Barrett-Joyner-Halenda (BJH) model. csic.es

CO chemisorption is another important technique used to probe the active surface sites of catalysts. tum.de By measuring the amount of carbon monoxide that chemically adsorbs onto the surface, an estimation of the number of active metal sites can be made. This is particularly relevant for understanding the catalytic activity of this compound in various chemical reactions. csic.es The dispersion of the active phase, as determined by CO chemisorption, correlates with the catalytic performance. csic.es

Table 2: Textural Properties of a Supported this compound Catalyst

Property Value Reference
BET Surface Area (WP/SiO₂) 120-185 m²g⁻¹ csic.es

Spectroscopic Investigations of Electronic and Local Structures

Spectroscopic techniques provide valuable information about the electronic and local atomic structures of this compound. X-ray absorption spectroscopy (XAS) and photoemission spectroscopy are among the key methods employed for these investigations.

Studies using X-ray absorption spectroscopy at the W L₃-edge have been conducted to probe the local structure around the tungsten atoms. Numerical simulations of the extended X-ray absorption fine structure (EXAFS) data show good agreement with crystallographic data, with the W-P distance in WP determined to be 0.246 nm, compared to 0.247 nm from XRD. researchgate.net The electronic structure of this compound has been compared to other tungsten compounds, and it has been suggested that a reduced white line area in the X-ray absorption edge of WP may be related to its enhanced catalytic activity, making its electronic structure resemble that of highly active elements like Osmium and Iridium. researchgate.net

Valence band photoemission spectroscopy, in conjunction with band structure calculations, has been used to investigate the electronic structure of materials. x-mol.net While specific studies on this compound using this technique are part of a broader investigation into transition metal phosphides, it is a powerful tool for understanding the density of states near the Fermi level, which is crucial for electronic and catalytic properties.

Furthermore, investigations into tungsten-phosphate glasses have utilized optical absorption spectroscopy to study the various valence states of tungsten (W³⁺, W⁴⁺, W⁵⁺, and W⁶⁺). scispace.com The presence of W⁵⁺ cations, for example, can impart a bluish color to the glass. scispace.com While these are not pure this compound, the spectroscopic characterization of tungsten in a phosphate (B84403) environment provides relevant insights into its electronic behavior. acs.orgpublish.csiro.au

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound (WP) 82848
Tungsten 23964
Phosphorus 5462309
Tungsten(IV) phosphide (WP₂) 159434
Tungsten trioxide 14811
Carbon monoxide 281
Nitrogen 947
Osmium 23939
Iridium 23926

X-ray Photoelectron Spectroscopy (XPS) for Surface States and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) states of elements within the top 5-10 nanometers of a material's surface. wikipedia.org In the study of this compound, XPS is indispensable for identifying the specific valence states of both tungsten (W) and phosphorus (P).

Analysis of the W 4f and P 2p core level spectra provides detailed information about the surface chemistry. For this compound, multiple oxidation states of tungsten can be present, particularly on the surface which may be partially oxidized. These states are distinguishable by their unique binding energies. Similarly, the binding energy of phosphorus indicates whether it is in a phosphide or an oxidized phosphate form. nih.gov For instance, in one study, the W 4f spectrum of a WP catalyst was deconvoluted to show contributions from W^δ+ (associated with the phosphide), W^4+ (as in WO₂), and W^6+ (as in WO₃ or phosphates). nih.gov The P 2p spectrum can likewise distinguish between P^δ- in the phosphide and oxidized P^5+ species. nih.gov

Research findings have identified specific binding energies for these states, which are summarized in the table below. The exact values can shift based on the material's specific morphology and preparation method. For example, distinct spectra are observed for amorphous versus crystalline WP. researchgate.net The potential for surface oxidation during catalytic processes, which can alter performance, is also monitored using XPS by observing changes in these oxidation states before and after a reaction. nih.gov

Table 1: Representative XPS Binding Energies for Species in this compound. nih.gov
ElementOrbitalSpeciesBinding Energy (eV)
Tungsten (W)4f 7/2W^δ+ (in WP)31.7
Tungsten (W)4f 5/2W^δ+ (in WP)33.8
Tungsten (W)4f 7/2W^4+ (e.g., WO₂)33.6
Tungsten (W)4f 5/2W^4+ (e.g., WO₂)34.6
Tungsten (W)4f 7/2W^6+ (e.g., WO₃)36.3
Tungsten (W)4f 5/2W^6+ (e.g., WO₃)38.5
Phosphorus (P)2p 3/2P^δ- (in WP)129.4
Phosphorus (P)2p 1/2P^δ- (in WP)130.8
Phosphorus (P)2p 3/2P^5+ (oxidized)134.2
Phosphorus (P)2p 1/2P^5+ (oxidized)135.3

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments and Electronic Properties

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure around a specific element. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, EXAFS analysis at the W L₃-edge provides precise information about the local atomic environment of the tungsten atoms, including bond distances and coordination numbers. acs.orgresearchgate.net Numerical simulations of EXAFS data have determined the W-P bond distance in WP to be 0.246 nm, a value that shows excellent agreement with data obtained from X-ray diffraction (0.247 nm). acs.orgresearchgate.net

The XANES region of the spectrum yields information about the oxidation state and coordination geometry. A significant finding for WP is that the "white line" area in its X-ray absorption edge is considerably reduced compared to that of pure tungsten metal. acs.orgresearchgate.net This feature suggests that the electronic structure of tungsten in WP resembles that of highly active noble metals like osmium and iridium, which may contribute to its high catalytic activity. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) for Phosphorus Environment

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a highly effective tool for investigating the local environment of phosphorus atoms in this compound. oxinst.com Since ³¹P has a nuclear spin of 1/2 and is 100% naturally abundant, it provides strong, clear signals. oxinst.com

Measurements using ³¹P magic angle spinning (MAS) NMR on crystalline WP have revealed the presence of only one type of phosphorus site. acs.orgresearchgate.net This site is characterized by a significant Knight shift of 255 ppm (relative to 85% H₃PO₄), which indicates that the phosphorus nucleus resides in a highly anisotropic metallic environment. acs.orgresearchgate.net This technique is sensitive enough to differentiate between various phosphorus-containing species, making it valuable for confirming the phase purity and understanding the P environment in both bulk and supported WP catalysts. capes.gov.br

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy provides a vibrational fingerprint of a material by detecting inelastic scattering of monochromatic light. Each bond and structural motif has characteristic vibrational modes that appear as peaks in the Raman spectrum. While detailed Raman studies on pure this compound are not as common as for other materials, the technique is valuable for characterizing phosphide-based catalysts.

For instance, Raman spectroscopy can be used to check for the presence of unwanted surface species, such as carbonaceous deposits (coke), which can form during catalytic reactions and lead to deactivation. nih.gov It is also used to monitor structural changes in the material, such as the formation of metal-oxide bonds on the surface. capes.gov.br In studies of cobalt-doped this compound, Raman spectroscopy has been used to confirm structural characteristics and peak shifts upon doping. doi.org

Electron Paramagnetic Resonance (EPR) for Specific Tungsten Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons (paramagnetic species). In the context of tungsten-based materials, EPR is highly effective for identifying and characterizing specific tungsten oxidation states that are paramagnetic, most notably W⁵⁺.

While many tungsten compounds are EPR silent, the formation of reduced tungsten species, such as W⁵⁺ centers, can be monitored with this technique. researchgate.netpsu.edu Studies on tungstated catalysts have shown that under reducing conditions, W⁵⁺ centers can form in different locations, such as within the bulk of tungstate (B81510) clusters or on their surface where they are accessible to reactants. psu.edu EPR allows for the quantification and characterization of these specific species, providing insight into their role as potential active sites or charge-trapping centers in catalytic processes. researchgate.net

In-situ Characterization for Mechanistic Insights

To understand how a catalyst functions during a chemical reaction, it is crucial to study it under actual operating conditions. In-situ and operando characterization techniques provide a real-time window into the catalyst's structural and electronic evolution.

Operando Spectroscopy during Catalytic Reactions

Operando spectroscopy involves performing a characterization technique (like XAS, Raman, or IR spectroscopy) simultaneously with a catalytic activity measurement. colab.ws This approach directly correlates the catalyst's dynamic state with its performance, offering profound mechanistic insights.

For transition metal phosphides, including WP, it is recognized that the surface can undergo significant transformations during electrocatalytic reactions like the oxygen evolution reaction (OER). rsc.org The surface may dynamically transform into metal oxides or hydroxides, which are believed to be the true active sites. rsc.org Operando XAS is a vital tool for monitoring these dynamic changes in the oxidation state and local coordination environment of tungsten as the reaction proceeds. rsc.orgacs.org Similarly, operando Raman spectroscopy can track changes in vibrational modes, identifying the formation of intermediate species or new surface phases under reaction conditions. researchgate.net These techniques are essential for moving beyond a static picture of the catalyst and uncovering the complex, dynamic nature of its active sites.

In-situ Transmission Electron Microscopy under Reactive Conditions

In-situ Transmission Electron Microscopy (TEM) is a powerful technique for observing the real-time structural evolution of materials at the nanoscale directly under reactive gas environments. mdpi.com This method allows researchers to monitor dynamic processes such as nanoparticle formation, growth, and restructuring, which are critical in catalytic applications. mdpi.com

For this compound catalysts, in-situ TEM studies can be conducted in environments containing gases like hydrogen (H₂) and hydrogen sulfide (B99878) (H₂S) to simulate conditions relevant to hydrodesulfurization (HDS) and hydrogen evolution reactions (HER). By observing the catalyst at elevated temperatures and pressures, it is possible to visualize how the this compound nanoparticles change in morphology, size, and crystallographic phase during the reaction. For instance, researchers can track the nucleation and growth of nanoparticles from a precursor, providing valuable data on the kinetics and mechanisms of catalyst formation. mdpi.com

One of the primary challenges in in-situ gas-phase TEM is maintaining the high vacuum required for the microscope's electron optics while introducing a reactive gas. mdpi.com This is often achieved using specialized gas cells with electron-transparent windows. chinesechemsoc.org Another consideration is the potential for the high-energy electron beam to induce structural changes in the sample, which must be carefully controlled and accounted for. mdpi.com Despite these challenges, in-situ TEM provides invaluable, direct visual evidence of the dynamic behavior of this compound catalysts, which is essential for understanding their structure-activity relationships. mdpi.com

Interactive Data Table: In-situ TEM Experimental Parameters for Catalyst Characterization
ParameterDescriptionTypical Range/ValueSignificance for this compound
Reactive GasThe gas or gas mixture introduced into the TEM cell to simulate reaction conditions.H₂, H₂S, O₂, CO, etc.Simulates hydrotreating or oxidation environments to observe structural stability and changes.
TemperatureThe temperature at which the sample is held during observation.Room Temperature to >1000 °CCrucial for studying thermal stability and phase transitions, such as the reduction of precursors to form WP. sjtu.edu.cn
PressureThe pressure of the reactive gas inside the TEM cell.mbar to near-atmosphericInfluences reaction kinetics and the surface chemistry of the catalyst.
Electron DoseThe number of electrons per unit area incident on the sample.VariableMust be minimized to prevent beam-induced damage or artifacts while maintaining sufficient image quality. mdpi.com

Ambient-Pressure X-ray Photoelectron Spectroscopy

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material's surface under pressures higher than the ultra-high vacuum conditions of conventional XPS. nih.gov This capability is particularly important for studying catalysts like this compound in environments that mimic their working conditions.

By using AP-XPS, researchers can monitor the changes in the surface oxidation states of tungsten and phosphorus in WP during exposure to reactive gases. For example, in studies relevant to the hydrogen evolution reaction (HER), AP-XPS can reveal how the surface of this compound interacts with water vapor and hydrogen at various pressures. nih.gov The binding energies of the W 4f and P 2p core levels can shift depending on the chemical environment, providing insights into the formation of surface oxides or other species that may act as the true active sites or, conversely, as catalyst poisons. nih.gov

The development of synchrotron-based hard X-ray sources has enabled XPS measurements at or near ambient pressure (up to 10⁵ Pa). nih.gov This advancement allows for the investigation of solid-gas and solid-liquid interfaces under realistic conditions, bridging the "pressure gap" between surface science studies and industrial catalysis. For this compound, AP-XPS can help to elucidate the surface reconstruction and the nature of active sites during catalytic processes. nih.gov

Interactive Data Table: AP-XPS Analysis of this compound
Core LevelTypical Binding Energy Range (eV)Information ObtainedRelevance to this compound
W 4f30 - 40Provides information on the oxidation state of tungsten (e.g., metallic W, W in WP, W oxides). nih.govDetecting surface oxidation or reduction under reactive conditions.
P 2p128 - 135Indicates the chemical state of phosphorus (e.g., phosphide, phosphate). nih.govMonitoring the stability of the phosphide surface and the formation of phosphate species.
O 1s530 - 534Identifies the presence and nature of oxygen-containing species (e.g., adsorbed water, oxides).Understanding the role of surface oxides in the catalytic activity of WP.

Quasi-Elastic Neutron Scattering for Hydrogen Diffusion Kinetics

Quasi-elastic neutron scattering (QENS) is a powerful technique for studying the diffusive motions of atoms and molecules on pico- to nanosecond timescales and at angstrom length scales. acs.org Due to the exceptionally large incoherent scattering cross-section of hydrogen, QENS is particularly sensitive to hydrogen dynamics, making it an ideal tool for investigating hydrogen diffusion kinetics on the surface and in the bulk of materials like this compound. acs.orgresearchgate.net

In the context of this compound's catalytic applications, such as the hydrogen evolution reaction (HER) and hydrodesulfurization (HDS), understanding the mobility of hydrogen atoms is crucial. QENS experiments can provide quantitative information on the diffusion coefficients, residence times, and jump mechanisms of hydrogen species adsorbed on the catalyst surface or migrating through its bulk. researchgate.net

By analyzing the broadening of the elastic scattering peak as a function of momentum transfer, researchers can distinguish between different types of motion, such as translational diffusion, rotational diffusion, and localized jumps. acs.org This information is vital for building a complete atomistic picture of the catalytic cycle, including the transport of hydrogen to and from the active sites. QENS studies on this compound can help to correlate hydrogen mobility with catalytic activity and provide fundamental data for the development of more efficient catalytic materials.

Interactive Data Table: QENS Parameters for Studying Hydrogen Diffusion
ParameterDefinitionInformation Derived for Hydrogen in this compound
Diffusion Coefficient (D)A measure of the rate of diffusion.Quantifies the mobility of hydrogen atoms on the surface or in the bulk of WP.
Residence Time (τ)The average time a hydrogen atom spends at a specific site before jumping to another.Provides insight into the strength of hydrogen binding to the catalyst surface.
Jump Length (L)The average distance a hydrogen atom travels in a single diffusive jump.Helps to determine the diffusion pathway and mechanism.
Activation Energy (Ea)The energy barrier that must be overcome for diffusion to occur.Characterizes the temperature dependence of hydrogen mobility.

Theoretical and Computational Investigations of Tungsten Phosphide

Density Functional Theory (DFT) Simulations

DFT simulations serve as a powerful tool to model the behavior of tungsten phosphide (B1233454) at the atomic level, providing insights that are often difficult to obtain through experimental means alone. These simulations are crucial for predicting material properties and guiding the synthesis of more efficient tungsten phosphide-based materials for various applications.

Electronic Band Structure and Density of States Calculations

DFT calculations have been employed to determine the electronic band structure and density of states (DOS) of this compound, revealing its metallic nature. researchgate.netaksaray.edu.trsciencevision.orgresearchgate.net Studies show that both WP and its phosphorus-rich counterpart, WP2, are metallic, a characteristic attributed to the significant density of states at the Fermi level. researchgate.netsciencevision.org The primary contributions to the DOS and band structures near the Fermi level arise from the d-state electrons of tungsten. sciencevision.org

Calculations on various polymorphs of tungsten oxides, a related precursor, show that their electronic properties, such as the band gap, are highly dependent on their crystal structure. scispace.com For instance, DFT calculations have shown different band gaps for monoclinic, tetragonal, orthorhombic, and cubic structures of WO3. scispace.com While this compound itself is metallic, understanding the electronic structure of its oxide precursors is crucial for controlling the synthesis process. researchgate.net

Theoretical studies on the orthorhombic crystal structure of WP indicate an anisotropic electronic structure. researchgate.net The analysis of the partial density of states further confirms the dominance of W-5d states at the Fermi level. researchgate.net These fundamental electronic properties are critical in determining the catalytic and conductive behavior of this compound.

Adsorption Energy Calculations (e.g., Hydrogen Adsorption Free Energy, Water Dissociation Energy)

DFT calculations have been pivotal in evaluating the adsorption energies of key intermediates on the surface of this compound, particularly for the hydrogen evolution reaction (HER). The Gibbs free energy of hydrogen adsorption (ΔGH*) is a key descriptor of HER activity, with an ideal value close to zero. semanticscholar.orgmdpi.com

Studies have shown that doping this compound can significantly tune its ΔGH. For instance, cobalt-doped WP2 exhibits a lower hydrogen adsorption/desorption free energy on both W and P sites compared to the pristine material. cityu.edu.hk In one study, the calculated ΔGH for a P-doped tungsten carbide surface, a related system, was found to be -0.04 eV, which is very close to the ideal value and better than that of platinum (-0.085 eV). semanticscholar.org Another study on a WC/WP heterostructure reported a thermoneutral ΔGH* of -0.05 eV, indicating a significantly weakened W-H bond that is favorable for HER. researchgate.net

Water dissociation is often a critical step in the HER in alkaline media. DFT calculations reveal that doping can also lower the energy barrier for water dissociation. cityu.edu.hkntu.edu.sgsciopen.com For Co-doped WP2, the energy barrier for water dissociation was found to decrease from 0.84 eV to 0.52 eV, suggesting a more favorable process. cityu.edu.hk Similarly, surface W-doping in cobalt tungsten phosphides has been shown to lower the thermodynamic and kinetic barriers for water dissociation. ntu.edu.sgsciopen.com In contrast, some pristine surfaces, like Ni2P, have been calculated to have high activation energy barriers for water dissociation, suggesting sluggish kinetics for the initial Volmer step. mdpi.com

MaterialCalculated ParameterValue (eV)Significance
P-doped WCΔGH-0.04Near-ideal for HER
WC/WP HeterostructureΔGH-0.05Favorable for HER
Pristine WP2Water Dissociation Barrier0.84Higher energy barrier
Co-doped WP2Water Dissociation Barrier0.52Lowered energy barrier

Energy Barrier Calculations for Rate-Determining Steps

DFT is extensively used to calculate the energy barriers of rate-determining steps (RDS) in catalytic reactions involving this compound. In the context of the HER, the initial water dissociation (Volmer step) is often the RDS in alkaline media. acs.orgrsc.org

Calculations have demonstrated that doping this compound can effectively lower the energy barrier for the RDS. For example, introducing tungsten heteroatoms into a CoP3/Ni2P heterostructure was found to optimize the energy barrier for the RDS of the HER. acs.org Similarly, the introduction of cationic tungsten vacancies in mesoporous this compound has been shown through DFT calculations to lower the activation barrier for the HER. sjtu.edu.cn In some systems, the generation of H2 from adsorbed hydrogen is the RDS. acs.org

The Tafel slope, an experimental parameter, is often used to infer the RDS of the HER. rsc.org DFT calculations provide a theoretical basis for understanding these experimental observations by directly computing the energy profiles of the reaction pathways.

Prediction of Surface Active Sites and Catalytic Mechanisms

A key application of DFT in the study of this compound is the prediction of catalytically active sites and the elucidation of reaction mechanisms. rsc.org For the HER, DFT calculations have been used to identify whether tungsten sites, phosphorus sites, or dopant atoms act as the primary centers for hydrogen adsorption and evolution. cityu.edu.hkresearchgate.net

In cobalt-doped WP2, theoretical calculations suggest that the Co dopants themselves are not the active centers but rather modulate the electronic structure of the surrounding W and P atoms, which then serve as the active sites. cityu.edu.hk This modulation enhances the catalytic activity by optimizing the adsorption energies on these sites. cityu.edu.hk Conversely, in Co-doped tungsten nitride, another related material, Co dopants were found to act as active sites themselves, in addition to activating the neighboring W sites. cityu.edu.hk

DFT calculations also help in understanding the reaction mechanism. For the HER on this compound and related materials, the Volmer-Heyrovsky or Volmer-Tafel mechanisms are typically considered. rsc.orgrsc.org By calculating the energetics of the elementary steps involved in these mechanisms, researchers can predict the most likely reaction pathway. For instance, in some this compound systems, the HER is predicted to proceed via a Volmer-Heyrovsky mechanism, where the electrochemical recombination with a proton is the rate-limiting step. sjtu.edu.cn

Modeling of Dopant Effects on Electronic Structures

DFT simulations are instrumental in understanding how doping with other transition metals, such as cobalt or nickel, alters the electronic structure of this compound to enhance its catalytic performance. cityu.edu.hkresearchgate.net The introduction of dopants can modulate the electronic configuration, which in turn optimizes the interaction between the catalyst surface and reaction intermediates. sciopen.comnih.gov

For instance, doping WP2 with cobalt leads to electron donation from the Co atoms, which modulates the electronic structure of WP2 to increase the total density of states of electrons around the Fermi level. cityu.edu.hk This change in electronic structure is credited with improving the catalytic activity and kinetics. cityu.edu.hk Similarly, doping Ni2P with tungsten has been shown to enhance the HER by weakening the hydrogen binding at the Ni3-hollow sites. researchgate.net The modulation of the d-band center of the host metal is a key concept in this context; for example, Co doping in WN has been shown to downshift the d-band center of W, which facilitates the HER process. cityu.edu.hk

These computational findings highlight that doping is a powerful strategy to fine-tune the electronic properties of this compound for improved catalytic efficiency. cityu.edu.hknih.gov

Doped SystemDopantEffect on Electronic StructureResulting Catalytic Enhancement
WP2Cobalt (Co)Electron donation from Co, increased DOS at Fermi levelLowered water dissociation barrier and hydrogen adsorption energy
Ni2PTungsten (W)Weakened H* binding at Ni3-hollow sitesImproved HER activity
WNCobalt (Co)Downshifting of the W d-band centerFacilitated HER process

Phase Stability and Phase Diagram Predictions

DFT calculations are also employed to predict the phase stability of different this compound structures and to construct phase diagrams. This is particularly important for nanomaterials, where surface energy can play a dominant role in determining the most stable phase. researchgate.net

A notable example is the theoretical construction of a diameter-dependent phase diagram for this compound nanowires. researchgate.netresearchgate.net DFT calculations of the surface energies of various crystal planes for WP and α-WP2 revealed that the relative stability of these phases is size-dependent. researchgate.netresearchgate.net This led to the prediction of a phase bifurcation, with WP being more stable in larger diameter nanowires and α-WP2 being favored in nanowires with diameters below approximately 35 nm. researchgate.net These theoretical predictions were in good agreement with experimental observations. researchgate.net

Such phase diagrams, constructed from first-principles calculations, are invaluable for guiding the controlled synthesis of this compound nanostructures with desired phases and, consequently, tailored properties for specific applications. researchgate.netarxiv.org

Microkinetic Modeling of Catalytic Reactions

The parameters for these models, such as reaction kinetics, can be derived from experimental data, theoretical correlations, and quantum chemical calculations, often employing density functional theory (DFT). osti.govmdpi.com For transition metal phosphides like this compound, DFT calculations combined with microkinetic modeling are employed to unravel the sensitivity of catalytic performance to the material's structure and composition. researchgate.net This integrated approach can elucidate the dominant reaction pathways among competitive reactions and determine the effects of operating conditions on the reaction mechanisms. mdpi.com

For instance, in the context of C2H2 semi-hydrogenation over various transition metal phosphides, DFT and microkinetic modeling have shown that C2H4 selectivity and activity are sensitive to the surface atomic structure and composition, which is attributed to differing electronic properties. researchgate.net By analyzing the reaction scheme, it is possible to identify kinetically significant transition states and adsorbed intermediates. osti.gov This allows researchers to predict the optimal binding energies of key surface intermediates, which can guide the design of catalysts with enhanced activity and selectivity for reactions such as hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and the hydrogen evolution reaction (HER), where this compound has shown significant promise. researchgate.net

Exploration of Topological Properties

Theoretical and computational studies have been instrumental in exploring the rich topological properties of this compound compounds, identifying them as members of the class of topological semimetals. aps.orgnccr-marvel.ch These materials are distinguished by unique electronic band structures that host protected fermionic excitations, leading to a variety of exotic physical phenomena.

Collaborative theoretical and experimental investigations have identified tungsten diphosphide (WP₂) as a type-II Weyl semimetal. nccr-marvel.ch In this topological phase, the Weyl nodes emerge at the touching points of electron and hole pockets in the electronic band structure. nccr-marvel.ch This is distinct from type-I Weyl semimetals, where the Weyl nodes are isolated points. The robust topological phase in WP₂ is associated with two neighboring Weyl points. researchgate.net

In addition to WP₂, tungsten monophosphide (WP) is also recognized as a topological material. researchgate.net The crystallization of these topological phases can be influenced by physical constraints. For example, in template-assisted nanowire synthesis, a diameter-dependent phase selectivity is observed. Theoretical calculations of total surface energy, which varies with nanowire diameter, agree with experimental findings that show a phase bifurcation, producing either WP or WP₂ depending on the diameter. researchgate.net

The identification of this compound as a Weyl semimetal provides the theoretical foundation for its unique physical properties. nccr-marvel.ch The presence of nodes in the electronic band structure causes its electrons to behave as if they are massless, which is the origin of its distinctive transport, optical, and thermoelectric characteristics. nccr-marvel.ch

Transport Properties: Topological semimetals like this compound exhibit remarkable electronic transport phenomena, including extremely large magnetoresistance and ultrahigh electron mobilities. aps.org In WP₂, the resistivity can decrease by four to five orders of magnitude between room temperature and 2 K. aps.org Theoretical and experimental analyses indicate that over a wide temperature range, the decay rates of the lowest energy phonon modes are dominated by phonon-electron scattering, rather than the more typical phonon-phonon scattering. aps.org This dominant phonon-electron interaction is a key mechanism governing the macroscopic transport properties of WP₂. aps.org

Optical Properties: The gapless or nearly gapless electronic states that characterize topological materials facilitate broadband absorption, leading to excellent optical properties. researchgate.net This allows for the absorption of photons over a wide energy spectrum, a feature that makes materials like this compound promising for advanced optoelectronic applications. researchgate.net

Thermoelectric Properties: The unique band structure of Weyl semimetals also points to unusual thermoelectric behavior. nccr-marvel.ch For a material to be an efficient thermoelectric, it must possess a high Seebeck coefficient and electrical conductivity, coupled with low thermal conductivity. nih.gov Theoretical investigations combining density functional theory with Boltzmann transport theory are used to systematically calculate and understand these properties in advanced materials. researchgate.netaip.org The divergent Berry curvature that can be achieved near the Weyl nodes is predicted to give rise to exotic phenomena such as the anomalous Nernst effect and a quantized thermoelectric Hall effect. aip.org

Crystal Field and Local Structure Calculations

Computational methods are essential for determining the precise local atomic arrangement and electronic structure of materials like this compound. Calculations based on density functional theory (DFT) and simulations of spectroscopic data provide detailed structural insights.

For tungsten monophosphide (WP), which crystallizes in an orthorhombic structure with the Pbnm space group, the structure is based on distorted hexagonal prisms. researchgate.net These prisms are composed of tungsten trigonal units with phosphorus atoms occupying the interstitial positions. researchgate.net A notable feature of the WP structure is that the phosphorus atoms form P-P chains. researchgate.net

Numerical simulations of extended X-ray absorption fine structure (EXAFS) data at the W L₃-edge have been used to determine local bond lengths. These calculations provide a W-P distance of 0.246 nm, which is in excellent agreement with the value of 0.247 nm obtained from X-ray diffraction (XRD) data. researchgate.net

Below is a table summarizing the calculated structural parameters for tungsten monophosphide (WP).

PropertyValueSource of Data
Crystal SystemOrthorhombicCrystallographic Data researchgate.net
Space GroupPbnmCrystallographic Data researchgate.net
Structural MotifDistorted hexagonal prismsStructural Analysis researchgate.net
Atomic ArrangementP atoms form P-P chainsStructural Analysis researchgate.net
W-P Bond Distance (EXAFS)0.246 nmNumerical Simulation researchgate.net
W-P Bond Distance (XRD)0.247 nmX-ray Diffraction researchgate.net

Catalytic Applications of Tungsten Phosphide

Electrocatalysis Research

Tungsten phosphide (B1233454) (WP) has emerged as a significant material in the field of electrocatalysis, particularly as a cost-effective and efficient alternative to precious metal catalysts. researchgate.net Transition metal phosphides (TMPs), including WP, are recognized for their robust chemical stability, high electrical conductivity, and the presence of dual acidic and metallic active sites suitable for various energy conversion reactions. bohrium.com The unique electronic structure of TMPs, which can be modulated by incorporating phosphorus atoms into the metal lattice, makes them a subject of extensive research for reactions central to renewable energy technologies, such as water electrolysis. acs.org Their ability to function effectively across different pH environments further enhances their appeal for broad applications. bohrium.com

The hydrogen evolution reaction (HER) is a critical half-reaction in electrochemical water splitting for hydrogen production. bohrium.com Tungsten phosphide has been identified as a promising non-noble-metal electrocatalyst for HER, demonstrating high activity and stability. acs.orgrsc.org Research has shown that various forms of this compound, from amorphous nanoparticles to crystalline nanorods, can effectively catalyze the production of hydrogen gas from water in acidic, neutral, and alkaline conditions. acs.orgrsc.orgrsc.org

The efficiency of a HER catalyst is evaluated using several key metrics. The overpotential (η) represents the extra potential required above the thermodynamic equilibrium to drive the reaction at a specific current density (typically 10 mA cm⁻²). A lower overpotential signifies higher efficiency. The Tafel slope, derived from the Tafel equation, provides insight into the reaction mechanism. The exchange current density (j₀) is the rate of reaction at equilibrium and is a measure of the intrinsic catalytic activity.

Numerous studies have quantified the performance of this compound-based catalysts. For instance, amorphous WP nanoparticles on a titanium foil support required an overpotential of -120 mV to achieve a current density of -10 mA cm⁻² in 0.50 M H₂SO₄. rsc.org this compound submicroparticles have shown an onset overpotential of 54 mV and a Tafel slope of 57 mV/dec in acidic water. acs.org The performance can be significantly influenced by factors such as morphology, crystallinity, and the presence of dopants or supporting materials. rsc.orgacs.org

Below is a table summarizing the HER performance of various this compound-based electrocatalysts as reported in the literature.

CatalystElectrolyteOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Exchange Current Density (mA cm⁻²)Reference
WP Submicroparticles0.5 M H₂SO₄161570.017 acs.org
Amorphous WP NPs/Ti0.5 M H₂SO₄120544.5 x 10⁻⁵ A cm⁻² rsc.orgrsc.org
WP NPs@NC0.5 M H₂SO₄10258- rsc.org
WP NPs@NC1.0 M KOH--- rsc.org
WP NPs@NC1.0 M PBS--- rsc.org
WP NAs/CC1.0 M KOH150102- preprints.org
Co₀.₉W₁.₁P₂/C0.5 M H₂SO₄35-- sciopen.com
Co₀.₉W₁.₁P₂/C1.0 M KOH54-- sciopen.com
W-CoP₃/Ni₂P0.5 M H₂SO₄75-- acs.org
W-CoP₃/Ni₂P1.0 M KOH61-- acs.org
W-CoP₃/Ni₂P1.0 M PBS135-- acs.org
CoWP-CA/KB0.5 M H₂SO₄11158- acs.org
Mo-W-P Hybrid Nanosheets0.5 M H₂SO₄&lt;138 (at 100 mA cm⁻²)52- rsc.org

NPs: Nanoparticles, NC: Nitrogen-doped Carbon, NAs: Nanorod Arrays, CC: Carbon Cloth, PBS: Phosphate (B84403) Buffer Solution, KB: Ketjen Black.

The HER mechanism on a catalyst's surface generally proceeds via two primary pathways in acidic media: the Volmer-Heyrovsky or the Volmer-Tafel mechanism. The initial step in both is the Volmer reaction (proton adsorption). This is followed by either the Heyrovsky reaction (electrochemical desorption) or the Tafel reaction (chemical desorption). The Tafel slope is a key indicator of the rate-determining step.

Significant efforts have been dedicated to enhancing the HER performance of this compound through various strategic modifications.

Nanostructure Control : Creating nanostructured WP, such as nanoparticles, nanorods, or porous nanosheets, is a primary strategy to boost HER activity. bohrium.com Nanostructuring increases the specific surface area, thereby exposing more electroactive sites for the reaction. researchgate.net For example, amorphous WP nanoparticles with a diameter of ~3 nm showed significantly improved HER activity compared to bulk crystalline WP. researchgate.net Similarly, ordered mesoporous WP nanostructures provide a large surface area and improved electrolyte diffusion, leading to enhanced catalytic performance. sjtu.edu.cn

Heteroatom Doping : The introduction of other atoms (heteroatoms) into the this compound lattice can effectively tune its electronic structure and optimize its catalytic properties. Doping with transition metals like cobalt (Co) or nickel (Ni) has proven effective. acs.orgrsc.org Co-doping can create ultrasmall Co-WP nanoparticles that exhibit low overpotential and high stability. acs.org DFT calculations have shown that surface W-doping in cobalt phosphides can optimize the hydrogen absorption free energy and lower the kinetic barriers for water dissociation, leading to superior HER performance. sciopen.com

Heterostructure Design : Combining this compound with other materials to form heterostructures is another powerful strategy. These designs can promote synergistic effects between the components. For example, a heterostructure composed of tungsten carbide (W₂C) and this compound (WP) embedded in nitrogen-decorated carbon (W₂C/WP@NC) showed remarkable activity and durability. nih.gov Similarly, growing porous molybdenum this compound (Mo-W-P) hybrid nanosheets on carbon cloth creates a 3D conductive scaffold with a strong synergistic effect between W and Mo atoms, resulting in impressively high electrocatalytic activity. rsc.org The interface in these heterostructures can facilitate charge transfer and optimize the binding of reaction intermediates. acs.org

A key advantage of some this compound-based electrocatalysts is their ability to operate efficiently across a wide pH range, from strongly acidic to strongly alkaline conditions. acs.org This pH-universal performance is highly desirable for practical applications in various types of water electrolyzers. sciopen.com Catalysts such as ultrasmall WP nanoparticles embedded in nitrogen-doped carbon (WP NPs@NC) have demonstrated excellent HER activity and durability in acidic, neutral, and basic media. rsc.org Similarly, this compound nanorod arrays grown on carbon cloth have been reported as a highly efficient and stable HER cathode at all pH values. preprints.orgsciopen.com The development of heterostructures, such as W-doped CoP₃/Ni₂P, has also led to superior HER activities at all pH levels, with low overpotentials of 61 mV in alkaline, 75 mV in acidic, and 135 mV in neutral media to achieve a current density of 10 mA cm⁻². acs.org

Transition metal phosphides, including those containing tungsten, are being investigated as robust OER catalysts. rsc.org Studies have shown that doping tungsten into other transition metal phosphides, such as iron-cobalt phosphide (FeCoP₂), can significantly enhance OER performance. nih.gov For instance, tungsten-doped FeCoP₂/C nanoparticles required a low overpotential of 264 mV to reach a 10 mA cm⁻² current density in 1 M KOH. nih.gov The enhancement is attributed to several factors, including the creation of more crystal surface defects, which act as active sites, and the modification of the electronic structure. nih.gov It is often observed that under OER conditions in alkaline media, the phosphide surface oxidizes to form metal oxides/hydroxides, which are the catalytically active species, while the underlying phosphide core with its metallic conductivity ensures rapid charge transport. rsc.orgnih.gov

Oxygen Evolution Reaction (OER)

Surface Reconstruction Phenomena during OER

During the Oxygen Evolution Reaction (OER), a crucial process in water splitting, this compound and other transition metal phosphides (TMPs) undergo significant surface transformation. rsc.orgchinesechemsoc.org Under the harsh anodic oxidation conditions of the OER, the surface of the phosphide catalyst is not stable and reconstructs to form metal oxides and/or (oxy)hydroxides. rsc.orgnih.gov These in-situ generated oxidized phases are considered the true active sites for the OER, rather than the original phosphide material. chinesechemsoc.orgnih.gov

The reconstruction process involves the surface P atoms, which make the metal atoms positively charged and facilitate the binding of oxide species. rsc.org This leads to the formation of a phosphide-oxide interface on the surface, which can enhance charge transfer to the active sites. rsc.org This surface alteration, often resulting in an amorphous layer, can protect the phosphide core from further corrosion and lower its crystallinity by creating various defects. rsc.org For instance, studies on W₀.₁–FeCoP₂/C have shown that the surface transforms into tungsten-doped Fe–Co bimetallic (hydrogen) oxides or hydroxy–hydroxide intermediates during the OER process, which act as the catalytic centers. nih.gov The underlying phosphide, with its metallic conductivity, then serves to provide rapid transport for the electrons. nih.gov This dynamic surface reconstruction is a key factor in the catalytic activity and stability of phosphide-based electrocatalysts in the OER. rsc.orgrsc.org Techniques like in-situ Raman spectroscopy and ex-situ X-ray photoelectron spectroscopy (XPS) are used to identify these surface changes. rsc.org

Overall Water Splitting Applications

Similarly, creating heterostructures, like W-CoP₃/Ni₂P, has been shown to enhance HER activity across a wide pH range (alkaline, acidic, and neutral). acs.org Theoretical calculations suggest that introducing tungsten heteroatoms into the CoP₃/Ni₂P interface optimizes the water dissociation energy and the hydrogen adsorption Gibbs free energy, thereby accelerating the reaction kinetics. acs.org These advanced tungsten-based phosphide catalysts represent a promising alternative to expensive precious metal catalysts for large-scale hydrogen production through water electrolysis. researchgate.net

Electroanalysis Applications

Beyond its catalytic roles in energy conversion, this compound (WP) is finding applications in the field of electroanalysis. researchgate.net While its use in electrocatalysis is widely reported, its potential for creating electrochemical sensors is a more recent area of exploration. researchgate.net Transition metal phosphides, in general, are attractive for this purpose due to their diverse compositions, ideal electronic properties, and good conductivity. researchgate.net

A notable application of this compound nanoparticles is in the development of a novel sensor for the detection of p-nitrophenol (PNP), a hazardous water pollutant. researchgate.netresearchgate.net In this sensor, WP nanoparticles are used to electrocatalytically oxidize PNP, generating a current that can be measured to determine the concentration of the pollutant. researchgate.net This sensor has demonstrated prominent performance, with a wide linear detection range and a low detection limit, proving its capability for determining PNP levels in environmental water samples like tap water and rainwater. researchgate.net The successful fabrication of this sensor highlights the potential of this compound nanomaterials in creating sensitive and reliable tools for environmental monitoring. researchgate.netresearchgate.net

Photocatalysis Research

This compound (WP) has garnered significant interest in photocatalysis research, particularly for its role in converting solar energy into chemical fuels. polyu.edu.hk Photocatalysis uses semiconductor materials to absorb light and drive energetically uphill reactions, such as hydrogen production from water or the reduction of carbon dioxide (CO₂). polyu.edu.hk While transition metal phosphides (TMPs) are known for their chemical durability and electrical conductivity, their application in photocatalysis has been less explored compared to their use in electrocatalysis, partly due to metallic properties that can limit light absorption. polyu.edu.hk

Photocatalytic Hydrogen Production

This compound (WP) has been identified as a highly active and stable non-noble metal co-catalyst for photocatalytic hydrogen production, offering a potential replacement for expensive metals like platinum. rsc.orgrsc.org The process uses a semiconductor to absorb light energy and generate electron-hole pairs, which then drive the splitting of water to produce hydrogen. rsc.orgx-mol.net Amorphous this compound nanoparticles, with an average diameter of 3 nm, have been shown to be effective electrocatalysts for the hydrogen-evolution reaction (HER) in acidic solutions. capes.gov.br

Research has demonstrated that incorporating WP with semiconductor photocatalysts can lead to a dramatic increase in hydrogen evolution rates. rsc.orgx-mol.net For example, a composite of semi-crystalline WP and cadmium sulfide (B99878) (CdS) nanorods achieved a maximum photocatalytic H₂ production rate of 15,446.21 μmol h⁻¹ g⁻¹, which was over 10 times greater than that of pure CdS. x-mol.net Similarly, a 4.0 wt% WP loaded CdS photocatalyst produced hydrogen at a rate of 155.2 μmol h⁻¹, a rate 11.67 times higher than that of the pure CdS photocatalyst. rsc.org These findings underscore the significant potential of this compound in developing efficient and cost-effective systems for solar hydrogen production. polyu.edu.hkrsc.org

This compound (WP) excels as a co-catalyst when integrated with semiconductor materials to form composite photocatalysts for hydrogen production. rsc.orgrsc.org Its primary function is to enhance the separation and transfer of photogenerated charge carriers, a critical factor for improving photocatalytic activity. rsc.orgx-mol.net

In these composites, WP nanoparticles are loaded onto the surface of a semiconductor, such as cadmium sulfide (CdS) or graphitic carbon nitride (g-C₃N₄). polyu.edu.hkrsc.org When the semiconductor absorbs light, it generates electrons and holes. rsc.org Because the Fermi level of WP is typically lower than that of the semiconductor, the photoexcited electrons migrate from the semiconductor to the WP nanoparticles. rsc.org This process effectively separates the electrons from the holes, reducing their chances of recombination and making more electrons available for the hydrogen generation reaction. rsc.orgx-mol.net

This synergistic effect has been demonstrated in various systems. For instance, WP nanoparticles loaded onto CdS act as the active sites for the hydrogen evolution reaction, efficiently capturing photogenerated electrons from the CdS nanorods. rsc.orgx-mol.net In another example, a heterojunction formed between WP, the metal-organic framework UiO-66, and CdS created a highly efficient composite catalyst, where the intimate contact between the three components resulted in a strong synergistic effect that improved H₂ production. researchgate.net The role of WP as a co-catalyst is crucial for developing noble-metal-free photocatalytic systems. rsc.orgpolyu.edu.hk

The table below summarizes the performance of various this compound composite photocatalysts.

Photocatalyst CompositeSacrificial AgentH₂ Production Rate (μmol h⁻¹ g⁻¹)Enhancement Factor vs. Pure SemiconductorReference
10PD (SC-WP/CdS)10 vol% Lactic Acid15446.2110.58x vs. CdS x-mol.net
4.0 wt% WP/CdS(NH₄)₂SO₃ solution155.2 (μmol h⁻¹)11.67x vs. CdS rsc.org

The enhanced performance of this compound (WP) composite photocatalysts is largely due to their ability to improve charge transfer and, in some cases, light absorption. rsc.orgx-mol.net Efficient separation and transport of light-induced charges are dominant factors in achieving high photocatalytic activity. rsc.orgx-mol.net

When WP is combined with a semiconductor like CdS or g-C₃N₄, an intimate interface is formed. ustc.edu.cnrsc.org This interface creates a pathway for the rapid transfer of photoexcited electrons from the semiconductor's conduction band to the WP co-catalyst. rsc.orgrsc.org This charge transfer is a key factor in boosting photocatalytic activity because it suppresses the recombination of electron-hole pairs, allowing more electrons to participate in the hydrogen production reaction. rsc.orgrsc.org Electrochemical characterizations confirm that WP possesses high electrocatalytic activity and facilitates an efficient charge transfer rate from the semiconductor. rsc.org In some composites, such as WP–NC/g-C₃N₄, P-N chemical bonds form at the interface, creating a highly effective pathway for electron transfer across the resulting Schottky junction. ustc.edu.cnpolyu.edu.hk

Photocatalytic Carbon Dioxide Reduction Reaction (CO2RR)

The conversion of carbon dioxide (CO2) into valuable fuels and chemical feedstocks through photocatalysis represents a promising strategy for mitigating greenhouse gas emissions and promoting a circular carbon economy. This compound has been investigated as a co-catalyst in photocatalytic systems designed for CO2 reduction.

A critical challenge in photocatalysis is the efficient separation and migration of photogenerated electron-hole pairs to prevent their recombination. nih.gov Interface engineering, which involves the strategic design of heterojunctions and the manipulation of catalyst surface properties, is a key approach to address this limitation. bwise.kr By creating a well-defined interface between a semiconductor and a co-catalyst like this compound, the transfer of charge carriers can be significantly improved.

Photocatalytic Nitrogen Reduction Reaction (NRR) to Ammonia (B1221849)

The photocatalytic nitrogen reduction reaction (NRR) offers a sustainable alternative to the energy-intensive Haber-Bosch process for ammonia (NH3) synthesis. nih.gov This process utilizes sunlight to drive the conversion of dinitrogen (N2) into ammonia under ambient conditions. While significant research has focused on various photocatalytic materials, including metal oxides and carbon-based materials, the exploration of tungsten-based compounds is an active area of investigation. nih.govrsc.orgresearchgate.net

The fundamental mechanism of photocatalytic NRR involves the generation of electron-hole pairs in a semiconductor material upon light absorption. crimsonpublishers.com The photoexcited electrons then migrate to the catalyst's surface to reduce adsorbed N2 molecules. crimsonpublishers.com The efficiency of this process is often limited by the competing hydrogen evolution reaction and the high energy barrier associated with breaking the N≡N triple bond. nih.govrsc.org Research in this area focuses on designing catalysts that can efficiently adsorb and activate N2, while also promoting the separation of charge carriers to enhance the reduction process. researchgate.netacs.org this compound, with its metallic characteristics, has been explored as a catalyst in this context. For example, one-dimensional this compound nanowires have been shown to act as bifunctional catalysts, facilitating redox reactions at both the cathode and anode. rsc.org

Hydroprocessing and Related Catalytic Reactions

Hydroprocessing is a class of catalytic reactions integral to the refining of petroleum and the upgrading of bio-oils. These processes, which include hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and hydrodeoxygenation (HDO), are crucial for removing undesirable heteroatoms (sulfur, nitrogen, and oxygen) from fuel feedstocks. wikipedia.orgmdpi.com this compound has demonstrated significant activity and stability in these demanding catalytic applications, positioning it as a promising alternative to conventional sulfide-based catalysts. researchgate.net

Hydrodesulfurization is the process of removing sulfur from petroleum products. The presence of sulfur compounds in fuels leads to the emission of sulfur oxides (SOx) upon combustion, which are major contributors to acid rain. Transition metal phosphides, including this compound, have been identified as a new class of highly active catalysts for HDS. researchgate.net

Studies have shown that both bulk this compound and silica-supported this compound (WP/SiO2) are more active in HDS than other tungsten compounds such as tungsten carbide (WC), tungsten nitride (W2N), and tungsten sulfide (WS2). acs.org The catalytic activity of metal phosphides can vary, with one study reporting the order of activity for HDS as Fe2P < CoP < MoP < WP < Ni2P. researchgate.net Research has also indicated that this compound catalysts can achieve high HDS efficiency for compounds like dibenzothiophene, comparable to commercial MoS2 catalysts.

Table 1: Comparison of HDS and HDN Activity of Tungsten Compounds

Catalyst Relative HDS Activity Relative HDN Activity
This compound (WP) Higher than WC, W2N, WS2 Higher than WC, W2N, WS2, and Ni-Mo-S/Al2O3
Tungsten Carbide (WC) Lower than WP Lower than WP
Tungsten Nitride (W2N) Lower than WP Lower than WP
Tungsten Sulfide (WS2) Lower than WP Lower than WP
Commercial Ni-Mo-S/Al2O3 - Lower than WP

Source: acs.org

Hydrodenitrogenation is a catalytic process for removing nitrogen from petroleum feedstocks. wikipedia.org Organonitrogen compounds are problematic because they can poison downstream catalysts and produce harmful NOx pollutants upon combustion. wikipedia.org The HDN process involves treating the feedstock with hydrogen at high temperatures in the presence of a catalyst. wikipedia.org

This compound has shown exceptional activity in HDN reactions. researchgate.net It has been reported to be more active for HDN than tungsten carbide, tungsten nitride, tungsten sulfide, and even commercial nickel-molybdenum-sulfide on alumina (B75360) (Ni-Mo-S/Al2O3) catalysts. acs.org The high activity of transition metal phosphides in HDN makes them a subject of significant research interest as an alternative to traditional hydrotreating catalysts. researchgate.net The development of catalysts like this compound is crucial for meeting stringent environmental regulations on fuel quality.

Hydrodeoxygenation is a vital process for upgrading bio-oils, which are produced from the pyrolysis of biomass. rsc.org Bio-oils have a high oxygen content, which results in low stability and a low heating value, making them unsuitable for direct use as transportation fuels. mdpi.commdpi.com HDO removes oxygen from the bio-oil, improving its quality and making it more comparable to conventional petroleum-based fuels. rsc.org

Transition metal phosphides, including this compound, are considered promising catalysts for the HDO of biofuels. capes.gov.br In studies using guaiacol (B22219) as a model compound for bio-oil, this compound was found to be active in its HDO. capes.gov.br While some phosphides like Ni2P showed higher turnover frequencies, WP demonstrated high selectivity towards the production of phenol (B47542), a valuable chemical intermediate. capes.gov.bracs.org Specifically, at 380 °C, WP achieved 84% selectivity for phenol. acs.org The activity of various silica-supported transition metal phosphides in the HDO of guaiacol was found to follow the order: Ni2P > Co2P > Fe2P, WP, MoP. mdpi.comcapes.gov.br

Table 2: HDO of Guaiacol over Bulk Metal Phosphide Catalysts

Catalyst Conversion of Guaiacol (%) Selectivity to Phenol (%) Temperature (°C)
This compound (WP) 53-90 84 380
Molybdenum Phosphide (MoP) 90-98 66 340
Molybdenum Phosphide (MoP) 90-98 31 380

Source: acs.org

Hydrodeoxygenation (HDO) of Bio-oils and Feedstocks

Reaction Pathways and Activation Energies

The catalytic action of this compound is rooted in its ability to provide specific reaction pathways with lowered activation energies. In hydrodeoxygenation (HDO) reactions, for instance, this compound demonstrates distinct mechanistic routes. During the conversion of palmitic acid, the reaction proceeds via the pathway: R-CH₂COOH → R-CH₂CHO → R-CH₂CH₂OH → R-CH=CH₂ → R-CH₂CH₃. acs.org This hydrodeoxygenation route is favored over decarbonylation or decarboxylation pathways. core.ac.uk The reduction of the fatty acid to an aldehyde in this process occurs through a Langmuir-Hinshelwood mechanism. acs.org The rate-determining step is the addition of the second hydrogen atom to the hydrocarbon. acs.org For the reduction of fatty acids to aldehydes, the activation energies over this compound can range up to 142 kJ mol⁻¹. acs.org

A proposed general mechanism for HDO over transition metal phosphides suggests a bifunctional character. mdpi.com Oxy-compounds and hydrogen are activated on the partially positive metal (Mδ+) sites. mdpi.com Subsequently, hydrogen atoms from these metal sites and from Brønsted acidic P-OH groups react with the adsorbed oxygen-containing intermediate species to yield the deoxygenated products. mdpi.com

In the hydrodeoxygenation of guaiacol, a model compound for lignin, this compound facilitates the production of phenol through demethoxylation. acs.orgnih.gov Other products, such as cyclohexane, can also be formed, indicating that WP is active in hydrogenation as well, although to a lesser extent than some other phosphides like molybdenum phosphide (MoP). acs.orgnih.gov

Product Selectivity Control

In one study, while MoP achieved 90-98% guaiacol conversion, its selectivity for phenol peaked at 66% at 340°C before decreasing at higher temperatures in favor of cyclohexane. acs.orgnih.gov In contrast, this compound, with a guaiacol conversion of 53-90%, reached a high phenol selectivity of 84% at 380°C. acs.orgnih.gov This indicates that WP is more suitable for the selective production of phenol from lignin-derived compounds. acs.org

Guaiacol Hydrodeoxygenation: WP vs. MoP

CatalystMax. Guaiacol Conversion (%)Max. Phenol Selectivity (%)Temperature for Max. Selectivity (°C)Primary Byproduct at Higher Temps
This compound (WP)9084380Low levels of hydrogenation products
Molybdenum Phosphide (MoP)9866340Cyclohexane

Data sourced from multiple studies comparing the catalytic performance of this compound and Molybdenum Phosphide. acs.orgnih.gov

Furthermore, this compound has been utilized in the hydrolytic hydrogenation of cellulose (B213188) to produce valuable chemicals like ethylene (B1197577) glycol and 1,2-propylene glycol. mdpi.com The selectivity between these diols can be influenced by the addition of co-catalysts. For example, incorporating basic catalysts can promote the isomerization of glucose (from cellulose hydrolysis) to fructose, which shifts the reaction pathway to favor the production of 1,2-propylene glycol over ethylene glycol. mdpi.com

In the realm of oxidative desulfurization (ODS), a molybdenum phosphide/tungsten phosphide (MoP/WP) nanoheterostructure was developed to overcome the common trade-off between catalytic activity and selectivity. acs.org This engineered catalyst achieved 100% removal of thiophenic compounds from diesel fuel, demonstrating that structural modifications at the nanoscale can be a powerful tool for controlling selectivity. acs.org

Carbon Dioxide Reforming of Methane (B114726) (CH₄-CO₂ Reforming)

This compound has been identified as a promising catalyst for the carbon dioxide reforming of methane, also known as dry reforming of methane (DRM). asianpubs.orgasianpubs.org This process converts two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into synthesis gas (syngas), a mixture of hydrogen (H₂) and carbon monoxide (CO). asianpubs.org The primary reaction is:

CH₄ + CO₂ ↔ 2CO + 2H₂ mdpi.com

This reaction is highly endothermic and typically requires high temperatures. asianpubs.orgmdpi.com this compound catalysts synthesized for this purpose have shown good activity and stability under appropriate preparation and reaction conditions. asianpubs.orgasianpubs.org

A notable characteristic of the syngas produced using this compound catalysts is its lower H₂/CO ratio compared to that from conventional DRM catalysts. asianpubs.orgasianpubs.org This is potentially due to the promotion of the reverse water-gas shift (RWGS) reaction (CO₂ + H₂ → CO + H₂O) on the catalyst surface. asianpubs.org A lower H₂/CO ratio is particularly desirable for the synthesis of oxygenated chemicals like methanol (B129727) and for Fischer-Tropsch synthesis. asianpubs.org

The activity of the WP catalyst in DRM is influenced by reaction temperature. As the temperature increases, catalyst activity generally improves, which is consistent with the endothermic nature of the reaction. asianpubs.org However, very high temperatures can lead to issues like catalyst sintering and increased energy consumption. asianpubs.org Studies have shown that the preparation method, including factors like the aging time of the precursor, significantly impacts the catalyst's subsequent activity and stability in the reforming process. asianpubs.org While tungsten metal itself has no activity for CO₂ reforming of methane, the phosphide form is catalytically active. asianpubs.org

Catalyst Performance in Methane Dry Reforming

CatalystCH₄ Conversion (%) at 700°CCO₂ Conversion (%) at 700°CH₂/CO RatioKey Finding
This compound (WP)Varies with preparationVaries with preparationLower than conventional catalystsProduces syngas suitable for chemical synthesis. asianpubs.orgasianpubs.org
5Ni/MgO + Al₂O₃73.879.10.94Good performance with strong metal-support interaction. mdpi.com

This table presents comparative data for different catalysts used in the dry reforming of methane, highlighting the unique characteristics of this compound.

Mechanistic Understanding and Performance Optimization Strategies for Tungsten Phosphide

Elucidation of Active Sites and Reaction Mechanisms

A fundamental understanding of the active sites and reaction mechanisms in tungsten phosphide (B1233454) (WP) is crucial for the rational design of highly efficient catalysts. Researchers have employed a combination of experimental techniques and theoretical calculations to unravel the intricate relationship between the material's structure and its catalytic performance.

Correlation of Electronic Structure with Catalytic Activity

The catalytic activity of tungsten phosphide is intrinsically linked to its unique electronic structure. Studies have revealed that the electronic configuration of this compound resembles that of highly active noble metals like osmium and iridium. acs.org This similarity is attributed to a significant reduction in the white line area in the X-ray absorption edge of WP when compared to tungsten metal, indicating a modification of the d-band electronic states. acs.org This electron-rich nature is believed to be a key factor in its catalytic prowess, particularly in reactions such as hydrodesulfurization (HDS). researchgate.net

Density Functional Theory (DFT) calculations have been instrumental in providing deeper insights into this correlation. These theoretical models help in predicting catalytic performance and designing new catalysts by elucidating how the electronic state of this compound influences its interaction with reactants. For instance, in the hydrogen evolution reaction (HER), DFT calculations can identify whether tungsten sites, phosphorus sites, or dopant atoms serve as the primary centers for hydrogen adsorption and subsequent evolution.

Impact of Surface Termination and Crystal Facets on Catalysis

The catalytic properties of this compound are highly dependent on its surface characteristics, including surface termination and exposed crystal facets. Different crystal faces can exhibit varying atomic arrangements and coordination environments, which in turn dictate the number and nature of active sites. While specific studies detailing the catalytic activity of individual WP crystal facets are emerging, the general consensus is that surfaces with a higher density of coordinatively unsaturated tungsten and phosphorus atoms are more catalytically active.

Role of Metal-Phosphorus Bonds and Electronic Properties

The nature of the metal-phosphorus (W-P) bonds in this compound is a critical determinant of its electronic properties and, consequently, its catalytic behavior. This compound is a covalent compound with a metallic character, a property conferred by the reduced ionicity of the W-P bonds due to the lower electronegativity of phosphorus compared to elements like oxygen or nitrogen. researchgate.net This metallic character facilitates efficient charge transport, which is essential for electrocatalytic applications such as the hydrogen evolution reaction.

The structure of WP is based on distorted hexagonal prisms, with phosphorus atoms forming P-P chains. acs.orgresearchgate.net The W-P bond distance in this compound has been determined to be approximately 0.246 nm. acs.orgresearchgate.net Theoretical studies using Density Functional Theory have been employed to understand the nuances of M-P bonding, revealing that factors like π back-bonding from the metal to the phosphorus-substituent σ* antibonding orbitals can play a significant role, even in simple phosphine (B1218219) complexes. researchgate.net This intricate electronic interplay within the W-P framework is fundamental to its catalytic function.

Rational Design Principles for Enhanced Performance

Building on the mechanistic understanding of this compound, researchers have developed several rational design principles to further enhance its catalytic performance. These strategies focus on manipulating the material's composition and structure at the nanoscale to create more active and stable catalysts.

Synergistic Effects in Doped and Bimetallic Tungsten Phosphides

Introducing a second metal into the this compound lattice or doping it with other elements can lead to significant synergistic enhancements in catalytic activity. Alloying is a well-established method for improving the performance of catalysts, and this principle has been successfully applied to transition metal phosphides. rsc.org

Table 1: Performance of Doped and Bimetallic this compound-based Catalysts
CatalystReactionKey Performance MetricReference
W-NiCoP/NFAlkaline HEROverpotential of 29.6 mV at 10 mA cm⁻² rsc.org
Nanoporous (Co₀.₅₂Fe₀.₄₈)₂PWater Electrolysis (HER & OER)Performance comparable to commercial Pt/C and IrO₂ rsc.org

Interfacial Effects in Heterostructures and Composites

A notable example is the heterostructure formed between tungsten carbide (WC) and this compound (WP). researchgate.net The interface between these two materials optimizes the electronic structure and hydrogen adsorption properties of WC, significantly weakening the W-H bond and thus improving its HER activity. researchgate.net Similarly, creating composites of this compound with carbon-based materials, such as nitrogen-doped carbon, can improve the dispersion of the catalyst nanoparticles, increase the number of accessible active sites, and enhance electrical conductivity. rsc.org The interaction between the palladium nanoparticles and the tungsten carbide/mesoporous carbon composite support leads to a synergistic effect that enhances the hydrogen oxidation reaction activity. mdpi.com Phosphate (B84403) modification of Co-Ni phosphide heterostructures can also tune the electronic structure and introduce additional active interfaces. rsc.org

Table 2: Examples of this compound-based Heterostructures and Composites
MaterialApplicationObserved Interfacial EffectReference
WC/WP@NPCHEROptimized electronic structure and weakened W-H bond researchgate.net
WP NPs@NCHERImproved dispersion, increased active sites, and enhanced conductivity rsc.org
Amorphous WP/TiHERLow overpotential of -120 mV at -10 mA cm⁻² rsc.org
Pd(P)/WC/m-CHydrogen Oxidation ReactionStrong metal-support interaction and synergistic effect mdpi.com
CoP@Ni₂P-CCEnergy StorageTuned electronic structure and additional heterojunction interfaces rsc.org

Influence of Particle Size, Morphology, and Crystallinity on Catalytic Activity

The catalytic efficacy of this compound (WP) is intricately linked to its physical characteristics, including particle size, morphology, and the degree of crystallinity. Tailoring these properties through controlled synthesis is a key strategy for enhancing its performance in various catalytic applications, particularly in electrocatalysis for the hydrogen evolution reaction (HER).

Particle Size: A reduction in the particle size of this compound generally leads to a significant increase in catalytic activity. This is primarily attributed to the increased surface-area-to-volume ratio, which exposes a greater number of active sites for catalysis. researchgate.net Research has demonstrated that ultrasmall WP nanoparticles, with diameters less than 5 nm, exhibit excellent HER activity. rsc.org For instance, amorphous this compound nanoparticles with an average diameter of 3 nm have been identified as effective electrocatalysts in acidic solutions. rsc.org The high preparation temperatures often required for WP synthesis can lead to particle growth and coarsening, which is detrimental to catalytic performance. researchgate.net Therefore, synthesis strategies that yield ultra-fine, well-dispersed nanoparticles are crucial for maximizing activity. researchgate.netacs.org

Morphology: The shape and structure of this compound materials also play a critical role in their catalytic function. Various morphologies, including nanoparticles, submicroparticles, and hierarchical structures like microspheres, have been investigated. rsc.orgacs.orgmdpi.com Submicroparticles with diameters ranging from 150 to 400 nm have shown high efficiency for HER. researchgate.net Isotropic external morphologies, as compared to layered structures found in materials like tungsten sulfide (B99878), are thought to expose more coordinatively unsaturated surface atoms, which can enhance catalytic activity and improve dispersion when supported on other materials. researchgate.net The development of three-dimensional structures, such as microspheres with densely wrinkled surfaces, can further increase the available surface area and enhance performance. mdpi.com

Table 1. Impact of Physical Properties on this compound Catalytic Activity
PropertyObservationReason for Enhanced ActivityReference
Particle Size Ultrasmall nanoparticles (&lt;5 nm) show superior HER performance.Increased surface area and exposure of more active sites. rsc.orgrsc.org
Morphology Isotropic and 3D hierarchical structures (e.g., wrinkled microspheres) are effective.Exposes a greater number of coordinatively unsaturated surface atoms and maximizes surface area. mdpi.comresearchgate.net
Crystallinity Both amorphous and crystalline phases are active; lower crystallinity can be beneficial.Amorphous phases may have a higher density of unsaturated active sites; crystallinity affects electronic structure and conductivity. rsc.orgresearchgate.netwits.ac.za

Stability, Durability, and Regeneration Studies

The long-term stability and durability of this compound catalysts are critical for their practical application. Research has focused on evaluating their robustness under various electrochemical and reaction conditions, as well as their resistance to common deactivation mechanisms.

Electrochemical Stability in Diverse Electrolytes

This compound has demonstrated remarkable electrochemical stability across a wide range of pH values, making it a versatile catalyst for water splitting.

Acidic Electrolytes: In strongly acidic media, such as 0.5 M sulfuric acid, WP catalysts show superior durability. rsc.org Electrodes can maintain a constant current density for extended periods, with one study reporting stable operation for four days. rsc.org Amorphous WP nanoparticles have been shown to sustain a current density of 10 mA cm⁻² for 18 hours in acidic solution. rsc.org This stability is crucial for applications in proton exchange membrane (PEM) electrolyzers. acs.org

Neutral and Alkaline Electrolytes: The stability of WP is not limited to acidic conditions. It also exhibits excellent activity and durability in neutral (e.g., phosphate-buffered saline) and alkaline (e.g., 1.0 M KOH) solutions. rsc.orgacs.orgacs.org This broad pH stability is a significant advantage over many other non-noble metal catalysts that may corrode or lose activity in certain pH ranges. acs.org The ability to function effectively in alkaline media is particularly important for cost-effective water electrolysis systems. rsc.org

Table 2. Electrochemical Performance and Stability of this compound in Various Electrolytes
Catalyst SystemElectrolyteKey Performance MetricDurabilityReference
WP NPs@NCAcidic (0.5 M H₂SO₄)10 mA cm⁻² at η = 102 mVSuperior durability for 4 days rsc.org
Amorphous WP NPsAcidic (0.5 M H₂SO₄)10 mA cm⁻² at η ≈ 120 mVStable operation for 18 hours rsc.orgrsc.org
WP₂ SubmicroparticlesNeutral (1.0 M PBS, pH 7)Onset overpotential of 60 mVExcellent durability acs.org
WP₂ SubmicroparticlesAlkaline (1.0 M KOH)Tafel slope of 60 mV dec⁻¹Excellent activity and durability acs.org
CoWP-CA/KBAcidic (0.5 M H₂SO₄)10 mA cm⁻² at η = 111 mVExcellent stability for 60 hours acs.org

Thermal and Chemical Stability under Reaction Conditions

This compound is recognized for its robust chemical stability. It is a covalent compound with a metallic character and an orthorhombic crystal structure that possesses limited thermal stability at ambient pressure, with a decomposition temperature reported to be around 1000 °C. researchgate.net This high thermal stability is advantageous for catalytic processes that require elevated temperatures.

Resistance to Deactivation Mechanisms (e.g., Carbon Deposition, Agglomeration)

This compound catalysts exhibit good resistance to common deactivation mechanisms that plague many other catalytic materials.

Carbon Deposition (Coking): In hydroprocessing reactions where carbon-containing molecules are treated, coking can block active sites and cause deactivation. Studies on related transition metal phosphides have shown that carbon deposition is not a significant cause of deactivation. acs.org Analysis of WP catalysts used in hydrotreating has similarly shown an absence of appreciable amounts of carbon deposition, indicating a high resistance to coking. vt.edu

Agglomeration: The sintering or agglomeration of nanoparticles at high temperatures is a major cause of catalyst deactivation, as it reduces the active surface area. The high temperatures (often above 600°C) typically used to synthesize crystalline this compound can promote particle agglomeration. acs.org A primary strategy to overcome this is to disperse the WP nanoparticles on a high-surface-area support, such as carbon. acs.org This approach not only prevents agglomeration but also enhances the electronic interaction between the metal and the support, leading to smaller, more uniformly dispersed particles with improved stability and performance. acs.org

Emerging Research Areas and Future Perspectives for Tungsten Phosphide

Applications in Energy Storage Technologies

Tungsten phosphide (B1233454) (WP) is gaining significant attention as a versatile material in the field of energy storage, with researchers exploring its potential in both rechargeable batteries and supercapacitors. ontosight.aimdpi.com Its unique combination of properties, including good electrical conductivity and catalytic activity, makes it a promising candidate for enhancing the performance of next-generation energy storage devices. ontosight.aibohrium.com

Development as Electrode Materials for Rechargeable Batteries (e.g., Lithium-Sulfur Batteries)

Tungsten phosphide is being actively investigated as an electrode material, particularly for lithium-sulfur (Li-S) batteries. nih.govrsc.org These batteries have a high theoretical energy density but are plagued by issues like the "shuttle effect" of lithium polysulfides (LiPS) and slow reaction kinetics. rsc.orguab.cat

Recent studies have demonstrated that this compound can effectively address these challenges. For instance, WP nanoparticles grown on nitrogen and phosphorus co-doped carbon nanosheets (WP@NPC) have been used as a multifunctional separator coating in Li-S batteries. nih.govuab.catnanoge.org This design provides several advantages:

Enhanced LiPS Adsorption and Catalysis: The tungsten in WP exhibits a strong affinity for sulfur (sulfophilic), while the nitrogen and phosphorus in the carbon support are attracted to lithium (lithiophilic). nih.govuab.catnanoge.org This dual-functionality effectively traps LiPS, preventing their dissolution into the electrolyte and mitigating the shuttle effect. uab.catnanoge.org Furthermore, WP acts as a catalyst, accelerating the conversion of LiPS during the charging and discharging processes. uab.catchinesechemsoc.org

Improved Electrochemical Performance: The catalytic action of WP and the enhanced ion transport within the porous structure lead to higher sulfur utilization, exceptional rate performance, and improved cycling stability. uab.catnanoge.org Batteries incorporating the WP@NPC separator have shown capacities approaching 1500 mAh g⁻¹ at a rate of 0.1C and maintained high coulombic efficiencies. uab.catnanoge.org

The development of nanostructured metal phosphides, including this compound, is a key strategy to improve the rate and cycling performance of various rechargeable batteries. rsc.org However, challenges remain in the large-scale, cost-effective synthesis of these materials with controlled purity and morphology. chinesechemsoc.orgrsc.org

Exploration in Supercapacitor Devices

This compound is also being explored for its potential in supercapacitors, which are energy storage devices known for their high power density and long cycle life. researchgate.net Transition metal phosphides (TMPs), including WP, are attractive as electrode materials due to their high electrical conductivity and theoretical capacity. researchgate.net

Research in this area focuses on several key strategies:

Nanostructuring: Creating nanostructured WP, such as nanoparticles, increases the surface area available for electrochemical reactions, which is crucial for enhancing specific capacitance. mdpi.comrsc.org

Doping: Introducing other elements into the WP structure can fine-tune its electronic properties and improve charge transfer kinetics. rsc.org For example, doping cadmium zinc phosphate (B84403) with tungsten has been shown to enhance specific capacitance. rsc.org

Composite Materials: Combining WP with other materials, like carbon, can create composite electrodes with improved conductivity and stability. researchgate.net

While promising, the practical application of TMPs in supercapacitors is still hindered by challenges such as sluggish reaction kinetics and volume changes during cycling. researchgate.net Ongoing research aims to overcome these issues through advanced material design and synthesis techniques. researchgate.net

Integration into Advanced Electronic Devices

The unique electronic properties of this compound are paving the way for its integration into advanced electronic devices. ontosight.ai As a semiconductor, it is suitable for high-power, high-frequency applications. americanelements.com

One of the most exciting research directions is the exploration of tungsten phosphides as topological materials. These materials have exotic electronic states that could revolutionize computing technologies. Specifically, one-dimensional confined tungsten phosphides are being investigated as potential topological semimetals for nanoscale interconnects and as superconductors for fault-tolerant quantum computing. The ability to control the phase of WP through techniques like geometric confinement is a critical step toward realizing these advanced electronic applications.

Furthermore, this compound is used in the form of sputtering targets for thin film deposition in the semiconductor industry. americanelements.com These high-purity targets are essential for manufacturing various electronic and optical components through processes like chemical vapor deposition (CVD) and physical vapor deposition (PVD). americanelements.com The potential for WP to be used in the fabrication of semiconductor devices highlights its versatility beyond energy storage and catalysis. ontosight.ai However, the technological application of topological materials like this compound is still in its early stages of research and has yet to be fully realized. nccr-marvel.ch

Biocatalysis and Tungsten-Dependent Enzymes as Research Models

While this compound itself is a synthetic compound, the study of naturally occurring tungsten-dependent enzymes offers valuable insights that can serve as research models for biocatalysis. nih.govresearchgate.net These enzymes, found in some bacteria and archaea, incorporate tungsten into their active sites within a tungsten cofactor (W-co). nih.govresearchgate.netmdpi.com

Key aspects of this research area include:

Understanding Catalytic Mechanisms: Researchers are investigating the catalytic and structural properties of obligately tungsten-dependent enzymes, such as aldehyde oxidoreductases (AORs), class II benzoyl-CoA reductases (BCRs), and acetylene (B1199291) hydratases (AHs). nih.govresearchgate.netmdpi.com These enzymes catalyze unique and challenging chemical reactions, including low-potential redox reactions and hydration reactions. nih.govresearchgate.netmdpi.com

Inorganic Models: The study of these enzymes is often complemented by research on functional inorganic models. nih.govacs.org These models help to elucidate the spectroscopic features and catalytic mechanisms of the natural enzymes. nih.govacs.org

Biotechnological Applications: There is growing interest in the biotechnological applications of tungsten-dependent enzymes for producing value-added chemicals. nih.govresearchgate.net Their ability to catalyze reactions like the reduction of carboxylic acids makes them attractive for various industrial processes. mdpi.com

Although these enzymes are not made of this compound, understanding how nature utilizes tungsten in catalysis can inspire the design of novel synthetic catalysts based on tungsten compounds for a variety of applications. nih.govresearchgate.net

Development of Single-Atom Catalysts Based on this compound

A significant emerging area of research is the development of single-atom catalysts (SACs) that utilize tungsten atoms supported on various materials, including phosphides. mdpi.comnih.gov This approach aims to maximize the efficiency of the catalyst by ensuring that every tungsten atom is an active site. mdpi.com

Key research efforts in this domain include:

Tungsten as a Co-catalyst: Tungsten single atoms are being used to optimize other catalysts. mdpi.comnih.govencyclopedia.pub For example, doping cobalt phosphide (CoP) with single tungsten atoms has been shown to create a highly efficient catalyst for the hydrogen evolution reaction (HER) across a wide pH range. mdpi.comencyclopedia.pubresearchgate.net

Enhanced Catalytic Activity: The introduction of single tungsten atoms can significantly improve the catalytic performance of the host material. mdpi.comresearchgate.net Theoretical calculations have shown that single tungsten atoms on certain supports have a Gibbs free energy of hydrogen adsorption (ΔGH*) very close to the ideal value of 0 eV, indicating excellent potential for HER catalysis. nih.gov

The development of SACs based on tungsten and phosphide materials represents a frontier in catalysis research, with the potential to create highly active and selective catalysts for a range of chemical transformations. mdpi.comnih.gov

Challenges and Future Directions in Scalable Synthesis and Industrial Implementation

Despite the promising properties and potential applications of this compound, several challenges need to be addressed to enable its scalable synthesis and widespread industrial implementation. iphy.ac.cnresearchgate.net

Key challenges and future research directions include:

High Synthesis Temperatures: Traditional methods for synthesizing crystalline this compound often require very high temperatures, sometimes exceeding 3000 °C, which is beyond the capability of most standard laboratory and industrial furnaces. iphy.ac.cn This makes the production of high-quality, large-scale single crystals particularly difficult. iphy.ac.cn

Complexity of Synthesis: Many current synthesis routes are complex, involving multiple steps and expensive or hazardous precursors like phosphine (B1218219) gas. chinesechemsoc.orgsci-hub.box These methods can also result in poorly crystallized materials or nanocrystalline forms that may not be ideal for all applications. iphy.ac.cn

Control over Morphology and Phase: Achieving precise control over the particle size, morphology, and crystal phase of this compound is crucial for optimizing its performance in various applications. acs.org For instance, agglomeration of nanoparticles at high synthesis temperatures can limit their catalytic activity. acs.org

Cost-Effectiveness: For industrial applications, the cost of synthesis is a major factor. Developing low-temperature, solution-based synthesis methods that use less expensive precursors is a key research goal. acs.org

Future research will likely focus on:

Developing novel, low-temperature synthesis strategies to produce high-purity, crystalline this compound. acs.org

Exploring new precursors and reaction pathways that are more cost-effective and environmentally friendly. sci-hub.box

Improving techniques for controlling the nanostructure and surface properties of this compound to enhance its catalytic and electronic performance. researchgate.net

Designing integrated systems, such as incorporating this compound into solar-driven water-splitting devices, to demonstrate its practical utility. sci-hub.box

Advanced Materials Integration and Multifunctional Applications

The integration of this compound (WP) into advanced composite materials and heterostructures is a rapidly advancing research frontier, unlocking multifunctional applications that leverage its unique electronic and catalytic properties. ontosight.ai By combining WP with other materials, such as carbon-based nanostructures, metal oxides, and other transition metal compounds, researchers can create synergistic effects that enhance performance in areas ranging from energy storage and conversion to electronics and sensing.

A primary strategy involves integrating this compound with various forms of carbon, including carbon cloth, nanosheets, and doped carbon. nih.govuab.catacs.org This approach improves electrical conductivity and provides robust mechanical support for the WP nanoparticles. For instance, growing this compound nanorod arrays directly on carbon cloth creates an integrated 3D electrode with high efficiency and stability for electrocatalytic reactions. acs.orgbsb-muenchen.de The resulting composite materials benefit from the large surface area and excellent charge transfer kinetics, which are crucial for high-performance applications.

These advanced integrated materials are enabling a variety of multifunctional applications:

Energy Conversion: this compound is a highly promising electrocatalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen fuel production. acs.orgrsc.org When integrated into 3D architectures on carbon cloth, it acts as a stable and efficient cathode across a wide pH range. acs.orgbsb-muenchen.deamazonaws.com Doping with other transition metals, such as cobalt, can further lower the overpotential required for the reaction, making it competitive with some noble-metal catalysts. sciopen.comresearchgate.net

Electronics and Photonics: The unique electronic band structure of tungsten phosphides makes them candidates for next-generation electronics. ontosight.ai Research into one-dimensional confined tungsten phosphides suggests they can act as topological semimetals, which could be used for nanoscale interconnects and in the development of fault-tolerant quantum computing technologies. nih.gov

Sensing Applications: The high surface area and reactivity of this compound-based composites make them suitable for chemical sensors. colab.ws For example, composites of this compound embedded in nitrogen-doped carbon have been developed as novel biosensors. colab.ws Related tungsten-based materials, like tungsten oxide, are also heavily researched for gas sensors to detect compounds like acetone (B3395972) and for potentiometric sensors to detect ions such as phosphate. nih.govfrontiersin.org

The following tables summarize key research findings in some of these application areas.

Table 1: Performance of this compound-Based Materials in Lithium-Sulfur Batteries

Material Application Key Finding Result Reference

Table 2: Performance of this compound-Based Electrocatalysts for Hydrogen Evolution Reaction (HER)

Catalyst Substrate/Support Medium Overpotential at 10 mA/cm² Tafel Slope Reference
This compound Nanoparticles Titanium 0.50 M H₂SO₄ -120 mV Not specified rsc.org
This compound Nanorod Arrays Carbon Cloth 0.5 M H₂SO₄ 130 mV Not specified acs.orgbsb-muenchen.de
Cobalt-doped this compound (Co₀.₉W₁.₁P₂/C) Carbon Acidic 35 mV Not specified sciopen.com
Cobalt-doped this compound (Co₀.₉W₁.₁P₂/C) Carbon Alkaline 54 mV Not specified sciopen.com

Q & A

Q. What are the established methods for synthesizing tungsten phosphide (WP) with controlled stoichiometry?

WP is typically synthesized via temperature-programmed reduction (TPR) using precursors like ammonium phosphotungstate. Key parameters include:

  • Precursor selection : Ammonium metatungstate and ammonium dihydrogen phosphate are common precursors .
  • Reduction conditions : H₂ flow at 600–900°C for 4–8 hours to ensure complete phosphidation .
  • Characterization : Post-synthesis validation via X-ray diffraction (XRD) for phase purity and transmission electron microscopy (TEM) for particle size distribution . Methodological Tip: Optimize heating rates during TPR to avoid incomplete phosphidation, which can lead to mixed-phase impurities.

Q. How do researchers characterize the structural and electronic properties of WP?

Common techniques include:

  • XRD : Confirms crystallographic phases (e.g., hexagonal WP vs. cubic WP₂) .
  • X-ray photoelectron spectroscopy (XPS) : Identifies surface oxidation states (e.g., W⁴⁺ and P³⁻ in WP) .
  • 31P nuclear magnetic resonance (NMR) : Probes local phosphorus environments in supported catalysts .
  • Electron energy loss spectroscopy (EELS) : Maps elemental distribution at atomic resolution .

Q. What catalytic applications of WP are most studied, and how is its activity quantified?

WP is primarily investigated for hydrodesulfurization (HDS) and hydrogen evolution reactions (HER) . Key metrics:

  • HDS : Measure sulfur removal efficiency (e.g., dibenzothiophene conversion) in fixed-bed reactors under industrial conditions (300–400°C, 3–5 MPa H₂) .
  • HER : Calculate overpotential (η) at 10 mA/cm² and Tafel slopes via linear sweep voltammetry in acidic/alkaline electrolytes . Note: Support materials (e.g., γ-Al₂O₃) significantly enhance dispersion and active site accessibility .

Q. How does WP’s stability under reactive environments influence experimental design?

Stability tests involve:

  • Thermogravimetric analysis (TGA) : Assess oxidation resistance in air up to 500°C.
  • Long-term HER/HDS cycling : Monitor activity loss over 1,000+ cycles to evaluate durability .
  • Post-reaction surface analysis : Use XPS or TEM to identify phase degradation (e.g., WO₃ formation) .

Q. What role do phosphorus vacancies play in WP’s catalytic mechanisms?

Phosphorus vacancies act as active sites for H₂ dissociation in HDS and proton adsorption in HER. Investigate via:

  • Density functional theory (DFT) : Simulate vacancy formation energies and reaction pathways .
  • In-situ infrared spectroscopy : Track intermediate species (e.g., S-H or H⁺ adsorption) during catalysis .

Advanced Research Questions

Q. How do crystallographic facets of WP influence its catalytic anisotropy?

Facet-dependent activity is studied using:

  • Single-crystal electrodes : Compare HER activity on (001) vs. (100) facets via electrochemical impedance spectroscopy .
  • DFT simulations : Calculate surface energies and hydrogen adsorption free energies for different facets . Example finding: (001) facets of WP exhibit lower HER overpotentials due to optimized H⁺ adsorption geometry .

Q. What experimental and computational strategies resolve contradictions in WP’s active site identification?

Discrepancies between DFT predictions (e.g., W-edge vs. P-edge dominance) and experimental data require:

  • Operando spectroscopy : Pair Raman or XAS with electrochemical measurements to track active sites in real-time .
  • Site-blocking experiments : Use CO or S poisons to selectively deactivate suspected sites and correlate with activity loss .

Q. How can novel synthesis routes (e.g., plasma-assisted or solvothermal methods) improve WP’s phase purity?

Advanced methods address limitations of TPR:

  • Plasma-enhanced chemical vapor deposition (PECVD) : Achieve low-temperature synthesis (300–400°C) with reduced carbon contamination .
  • Solvothermal synthesis : Use organophosphorus precursors (e.g., trioctylphosphine) for nanocrystalline WP with tunable morphology . Validation: Compare surface area (BET) and edge-site density (CO chemisorption) across synthesis methods .

Q. What in-situ characterization techniques elucidate WP’s dynamic behavior during catalysis?

Advanced approaches include:

  • In-situ TEM : Observe structural evolution under reactive gas environments (e.g., H₂/H₂S mixtures) .
  • Ambient-pressure XPS : Monitor surface oxidation states during HER/HDS conditions .
  • Quasi-elastic neutron scattering (QENS) : Probe hydrogen diffusion kinetics on WP surfaces .

Q. How do electronic structure modifications (e.g., doping with Co or Ni) enhance WP’s catalytic performance?

Dopant effects are analyzed via:

  • Synchrotron-based XAS : Determine dopant-induced changes in W 5d-band centers .
  • Microkinetic modeling : Relate electronic descriptors (e.g., d-electron count) to turnover frequencies .
    Case study: Ni-doped WP shows 2x higher HDS activity due to weakened S-binding energy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.